[1] Executive Summary & Strategic Analysis This guide details the synthesis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a bifunctional pharmacophore often utilized in kinase inhibitors (e.g., Rho-kinase targets)...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Analysis
This guide details the synthesis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a bifunctional pharmacophore often utilized in kinase inhibitors (e.g., Rho-kinase targets) and GPCR ligands.[1] The molecule features two distinct nitrogen centers: a chemically stable sulfonamide and a reactive primary benzylic amine.
Key Synthetic Challenges:
Chemoselectivity: The sulfonamide proton (
) is acidic. Synthetic routes must avoid conditions that lead to N-alkylation of the sulfonamide during the manipulation of the benzylic position.
Stereochemistry: The 1-aminoethyl group contains a chiral center. While early-stage discovery often utilizes racemic mixtures, this guide provides a scalable racemic route and a high-fidelity enantioselective route using Ellman’s auxiliary.[1]
Isolation: The amphoteric nature of the final product (basic amine, acidic sulfonamide) requires a precise pH-controlled workup to ensure efficient extraction.
Retrosynthetic Analysis
The most robust disconnection relies on the late-stage introduction of the primary amine via reductive amination of a ketone precursor. This preserves the sulfonamide integrity throughout the sequence.
This route is prioritized for scale-up and generating material for initial biological screening. It utilizes 3-acetylbenzenesulfonyl chloride as the commercially available starting material.[2]
Step 1: Sulfonamide Formation
Reaction: Nucleophilic substitution of sulfonyl chloride with methylamine.
Parameter
Specification
Reagents
3-Acetylbenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq)
Solvent
Dichloromethane (DCM) or THF
Base
Triethylamine () or Pyridine (1.2 eq)
Temperature
0 °C to RT
Yield Target
>90%
Detailed Protocol:
Charge: Dissolve 3-acetylbenzenesulfonyl chloride (10.0 g, 45.7 mmol) in anhydrous DCM (100 mL) under
atmosphere.
Cool: Lower temperature to 0 °C using an ice bath to suppress bis-sulfonylation.
Addition: Add triethylamine (6.4 mL, 46 mmol) followed by the slow, dropwise addition of methylamine solution. Caution: Exothermic.
Monitor: Stir at 0 °C for 30 mins, then warm to RT. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS until starting material is consumed (< 1 hour).
Workup: Quench with 1M HCl (50 mL). Separate layers. Wash organic layer with Sat.[3]
Purification: Concentrate in vacuo. The product, 3-acetyl-N-methylbenzenesulfonamide , typically crystallizes as an off-white solid and can often be used without column chromatography.[1]
Critical Insight: We utilize Sodium Cyanoborohydride (
) with Ammonium Acetate. is preferred over because it selectively reduces the imine intermediate at pH 6-7 without reducing the ketone, preventing alcohol byproducts.
For drug development requiring a single enantiomer (typically the (S)-amine), the Ellman Sulfinamide method is the industry standard for high diastereoselectivity (
Condensation: React 3-acetyl-N-methylbenzenesulfonamide with (S)-(-)-2-methyl-2-propanesulfinamide (1.2 eq) and
(2.0 eq) in THF. The Lewis acid () is essential to activate the ketone and act as a water scavenger.
Reduction: Cool the formed sulfinyl imine to -48 °C. Add
. The bulky tert-butyl group directs hydride attack, establishing the stereocenter.
Cleavage: Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH. This cleaves the auxiliary, yielding the chiral primary amine hydrochloride salt.
Analytical Profile & Quality Control
Verify the identity of the synthesized compound using the following expected data points.
>95% (254 nm). Use C18 column, Water/Acetonitrile (+0.1% TFA) gradient.[1]
Chiral HPLC
Required for Method B. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.
Safety & Handling (GLP Standards)
Chlorosulfonic Acid / Sulfonyl Chlorides: Highly corrosive and lachrymatory. Reacts violently with water. All glassware must be oven-dried.
Sodium Cyanoborohydride: Generates highly toxic HCN gas upon contact with acid. Quench reactions in a fume hood and treat waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
Methylamine: Volatile and toxic. Use commercially available THF solutions to minimize inhalation risk compared to gaseous forms.
References
Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002, 35(11), 984–995.[1]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]
BenchChem. "3-Acetylbenzenesulfonyl Chloride: Synthesis and Purification Methodologies."
Organic Chemistry Portal. "Reductive Amination: A Guide to Synthesis."
chemical properties of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide Abstract This technical guide provides a comprehensive overview of the chemical properti...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a predictive yet scientifically grounded perspective. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of substituted benzenesulfonamides.
Introduction and Chemical Identity
3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is an organic molecule characterized by a central benzene ring substituted with an N-methylsulfonamide group and a 1-aminoethyl group at the meta position. The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents, imparting properties such as antibacterial, anti-inflammatory, and diuretic activities.[1] The presence of a chiral center in the aminoethyl group suggests that its stereochemistry could be a critical determinant of its biological activity.
N-alkylation of sulfonamides slightly increases pKa.
LogP
~1.5 - 2.5
A balance of lipophilic (benzene ring) and hydrophilic (amine, sulfonamide) groups suggests moderate lipophilicity.
Aqueous Solubility
Moderately Soluble
The presence of ionizable groups (amine) should enhance solubility in acidic aqueous solutions.
Synthesis and Characterization
The synthesis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide can be approached through established methodologies for the preparation of substituted benzenesulfonamides.[1][4] A plausible synthetic route would involve the preparation of a suitable benzenesulfonyl chloride precursor followed by reaction with methylamine.
Proposed Synthetic Workflow
A potential synthetic pathway is outlined below. This multi-step synthesis begins with a commercially available starting material and employs standard organic chemistry transformations.
Caption: Proposed synthetic route for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide.
Step-by-Step Protocol
Chlorosulfonation: 3-Acetylbenzonitrile is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the meta position relative to the acetyl group.[1]
Amination: The resulting 3-acetylbenzenesulfonyl chloride is reacted with methylamine to form 3-acetyl-N-methylbenzenesulfonamide.
Oximation: The ketone in 3-acetyl-N-methylbenzenesulfonamide is converted to an oxime using hydroxylamine hydrochloride.
Reduction: The oxime is then reduced to the primary amine, yielding the final product, 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. This reduction can be achieved through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
Mass Spectrometry: To verify the molecular weight.
FTIR Spectroscopy: To identify the characteristic functional groups (amine, sulfonamide, aromatic ring).
Chiral HPLC: To separate and quantify the enantiomers due to the chiral center at the aminoethyl group.
Potential Pharmacological and Chemical Applications
The structural motifs within 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide suggest several potential areas of application, primarily in medicinal chemistry and as a specialized chemical reagent.
Medicinal Chemistry
The benzenesulfonamide core is a privileged scaffold in drug discovery.[5] Many sulfonamide-containing drugs exhibit their therapeutic effects by inhibiting specific enzymes.[6]
Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group, making it a potent inhibitor of carbonic anhydrases, which are involved in various physiological processes.[6][7]
Antibacterial Activity: As structural analogs of p-aminobenzoic acid (PABA), sulfonamides can inhibit bacterial folic acid synthesis.[8]
Cardiovascular Effects: Certain benzenesulfonamide derivatives have shown activity on the cardiovascular system, including antihypertensive effects.[9]
Sigma Receptor Modulation: The aminoethyl side chain is found in some ligands for sigma receptors, which are implicated in various central nervous system disorders.[10]
Caption: Potential molecular interactions and biological targets.
Chemical Applications
A specific, documented use for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is as a crystallization agent in the preparation of pyrrolidines.[2] This suggests that its chiral nature and ability to form salts and hydrogen bonds can be exploited to induce crystallization or resolve enantiomers of other chemical entities.
Conclusion
3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a chiral molecule with structural features that suggest a range of potential applications in medicinal chemistry and as a specialized chemical reagent. While specific experimental data is scarce, this guide provides a robust, predictive framework based on the well-established chemistry of its constituent functional groups. The proposed synthesis offers a clear path for its preparation, which would enable further investigation into its physicochemical properties and biological activities. Future research should focus on the stereoselective synthesis and biological evaluation of its individual enantiomers to fully elucidate its potential.
References
Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
İlhan, A., & Çavuşoğlu, T. (2020). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1308–1314.
Mickevičienė, R., et al. (2022). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(19), 6525.
Li, S., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463–467.
Angeli, A., et al. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 64(24), 18018–18030.
Jian, J., et al. (2020). Do Sulfonamides Interact with Aromatic Rings? Angewandte Chemie International Edition, 59(32), 13376-13381. Available from: [Link]
Jian, J., et al. (2020). Do Sulfonamides Interact with Aromatic Rings? VU Research Portal. Available from: [Link]
Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available from: [Link]
Schepmann, D., et al. (2021). Novel σ1 antagonists designed for tumor therapy: Structure-activity relationships of aminoethyl substituted cyclohexanes. European Journal of Medicinal Chemistry, 210, 112950. Available from: [Link]
Sharma, P., et al. (2023). Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer's Disease. Molecules, 28(18), 6579. Available from: [Link]
Al-Trawneh, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug and Chemical Toxicology, 44(6), 575-585.
Sharma, P., et al. (2023). Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer's Disease. MDPI. Available from: [Link]
Went, A., et al. (2023). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. MDPI. Available from: [Link]
Pharmacy Notes. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available from: [Link]
BenchChem. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry.
Rios-Gomez, Y., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. African Journal of Pharmacy and Pharmacology, 18(1), 1-8.
Structural Elucidation and Analytical Characterization of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
[1] Executive Summary & Molecule Profile In the development of kinase inhibitors and GPCR ligands, the 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide scaffold serves as a critical "linker-pharmacophore."[1] Its structura...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Molecule Profile
In the development of kinase inhibitors and GPCR ligands, the 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide scaffold serves as a critical "linker-pharmacophore."[1] Its structural duality—combining a polar, hydrogen-bonding sulfonamide tail with a chiral, basic primary amine head—makes it a versatile intermediate.[1]
However, this duality presents specific analytical challenges:
Regioisomerism: Distinguishing the meta (1,3) substitution from para (1,4) byproducts.
Chirality: The 1-aminoethyl group creates a stereocenter (
Key Features: Chiral center at benzylic position; Acidic sulfonamide proton; Basic primary amine.[1]
Synthetic Context & Impurity Profile
To elucidate the structure effectively, one must understand its origin.[1] This molecule is typically synthesized via reductive amination of 3-acetyl-N-methylbenzenesulfonamide or reduction of the corresponding oxime .[1]
Common Impurities to Watch:
Des-methyl analog: Failure of N-methylation on the sulfonamide.[1]
Over-alkylation: Formation of tertiary amines at the ethyl position.[1]
Regioisomers: 1,4-substituted contaminants from impure starting sulfonyl chlorides.[1]
Diagram 1: Elucidation Logic Flow
This workflow illustrates the decision tree used to confirm identity and purity.
Caption: Step-wise analytical decision tree for structural validation.
Spectroscopic Characterization (NMR)[2][3][4]
Protocol Note: All NMR data below assumes DMSO-d6 as the solvent.[1]
is often unsuitable due to the poor solubility of the polar sulfonamide and the broadening of exchangeable protons.[1]
Proton (
) NMR Assignment[3][4][5]
The spectrum is distinct due to the asymmetry of the 1,3-disubstituted ring.[1]
Position
Group
Shift ( ppm)
Multiplicity
Integral
Diagnostic Logic
Ar-2
Aromatic
~7.80
Singlet (broad)
1H
Isolated between substituents; most deshielded.[1]
Critical Check: The N-methyl signal must be a doublet.[1] If it is a singlet, proton exchange is too fast (wet solvent) or the sulfonamide nitrogen has been deprotonated.
The 1-aminoethyl group creates a chiral center.[1] For drug applications, the enantiomeric excess (e.e.) must be quantified. Standard NMR cannot distinguish enantiomers without a chiral shift reagent.
Protocol: Chiral HPLC Method
This is the industry-standard method for quantifying the R/S ratio.[1]
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
The diastereomeric methyl doublets (on the ethyl group) will split into two distinct signals with different chemical shifts, allowing integration to determine the ratio.
Detailed Experimental Protocols
Sample Preparation for NMR[1]
Drying: Dry 10 mg of the sample under high vacuum (0.1 mbar) for 2 hours to remove residual solvent (water/methanol) which interferes with NH signals.
Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).
Transfer: Filter through a cotton plug into a clean NMR tube to remove inorganic salts (e.g.,
from workup).
Chemical Test for Sulfonamide (Hinsberg Confirmation)
While spectroscopy is primary, this wet-lab test confirms the sulfonamide functionality.[1]
Step 1: Dissolve 20 mg sample in 1 mL 10% NaOH.
Observation: The compound should dissolve (formation of sodium sulfonamide salt due to acidic NH).
Step 2: Acidify with HCl.
Observation: Precipitate reforms (regeneration of neutral sulfonamide).[1]
Note: This confirms the sulfonamide nitrogen is secondary (
).[1] If it were tertiary (-dimethyl), it would not dissolve in NaOH.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4] (General principles of NMR assignment for aromatic systems).
Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1][3] Link
BenchChem. (2025).[5] "Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid." Link
PubChem. (2025).[2] "3-aminobenzenesulfonamide (Analogous Structure Data)." National Library of Medicine. Link
Kokotou, M. G. (2020). "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry." Current Pharmaceutical Analysis. Link
This guide provides a comprehensive spectroscopic framework for the identification, structural validation, and purity analysis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide.[1] As a bifunctional building block containing both a sulfonamide moiety and a chiral primary amine, this molecule presents specific challenges in signal assignment and enantiomeric resolution.[2]
The analysis below synthesizes data from fragment-based spectroscopic principles (benzenesulfonamides and
-methylbenzylamines) to establish a field-proven protocol for researchers.
Structural Logic & Synthetic Context
Understanding the synthesis is prerequisite to interpreting the impurity profile.[2] The target is typically accessed via the reductive amination of 3-acetyl-N-methylbenzenesulfonamide or the reduction of the corresponding oxime.[1]
Critical Structural Features for Spectroscopy:
Chiral Center (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
): The 1-aminoethyl group creates a chiral center, necessitating chiral HPLC for full characterization.
Sulfonamide Core: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
group provides distinct IR and NMR signatures (deshielded protons, diagnostic S=O stretches).
Meta-Substitution: The 1,3-disubstitution pattern on the benzene ring dictates the aromatic coupling constants (
Since the molecule contains a chiral center at the ethyl side chain, determining Enantiomeric Excess (ee) is mandatory for drug development applications.[2]
Recommended Method: Chiral HPLC[1][2]
Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).[1]
Resolution: Expect baseline separation of (R) and (S) enantiomers.
Diagram 2: Analytical Workflow
Caption: Integrated analytical workflow for validating identity and enantiomeric purity.
References
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzylamine Derivatives.[2] U.S. Department of Commerce.[2] [Link]
SDBS. Spectral Database for Organic Compounds - N-methylbenzenesulfonamide (SDBS No. 6373). National Institute of Advanced Industrial Science and Technology (AIST).[2] [Link][1][2]
PubChem. Compound Summary: 3-(1-aminoethyl)benzenesulfonamide (Analog).[1] National Library of Medicine.[2] [Link]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] 8th Edition, Wiley.[2] (Standard text for fragment-based assignment validation).
) is often reductively categorized solely as an antibacterial pharmacophore. However, in modern medicinal chemistry, it has experienced a renaissance as a privileged scaffold for targeting zinc-metalloenzymes, particularly Carbonic Anhydrases (CAs) and matrix metalloproteinases (MMPs).
This guide addresses the rational design, synthesis, and validation of novel sulfonamide derivatives. Moving beyond the classical Domagk-era antibacterials, we focus on the "Tail Approach" for designing isoform-selective inhibitors (specifically CA IX/XII) to disrupt pH regulation in hypoxic tumor microenvironments.
Mechanistic Evolution: From Antimetabolites to Zinc Binders
The Mechanistic Shift
Historically, sulfonamides acted as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, mimicking p-aminobenzoic acid (PABA). The modern application, however, exploits the sulfonamide nitrogen as a Zinc-Binding Group (ZBG).
Oncology Mode: Proton shuttle disruption. In hypoxic tumors, CA IX is overexpressed.[1] It catalyzes the hydration of extracellular
to bicarbonate () and protons ().[1] The protons acidify the extracellular space (promoting metastasis), while bicarbonate is imported to alkalize the cytosol (survival). Sulfonamides coordinate the ion in the CA active site, blocking this catalysis.[2]
Pathway Visualization
The following diagram illustrates the critical role of CA IX in tumor survival and how sulfonamide intervention disrupts this cycle.
Caption: Figure 1. The mechanism of Carbonic Anhydrase IX (CA IX) in hypoxic tumor survival and the interception point of sulfonamide inhibitors.
Rational Design & SAR Strategies
The "Tail Approach"
To achieve selectivity (e.g., inhibiting tumor-associated CA IX while sparing cytosolic CA II), the "Tail Approach" is the industry standard [1].
The Head (ZBG): The unsubstituted sulfonamide (
) is critical. -substitution generally destroys affinity for the Zinc ion, although secondary sulfonamides are being explored for specific isoforms.
The Scaffold: Usually an aromatic or heteroaromatic ring (benzene, thiadiazole) that fits the hydrophobic pocket.
The Tail: A flexible linker attached to the scaffold. This tail extends out of the active site to interact with the hydrophilic or hydrophobic halves of the enzyme entrance, which vary significantly between isoforms.
Structure-Activity Relationship (SAR) Matrix
Structural Region
Modification Strategy
Biological Impact
(Sulfonamide N)
Must remain unsubstituted ()
Essential for coordination. Substitution leads to loss of activity (except in specific prodrugs).
Aromatic Scaffold
Phenyl vs. Thiadiazole vs. Triazine
Thiadiazoles often show higher potency ( nM) due to lower pKa, enhancing anion formation at physiological pH.
/ Meta-Position
Elongation with lipophilic tails
Determines isoform selectivity. Bulky tails prevent entry into the smaller active sites of off-target isoforms.
Electron Withdrawing Groups
Halogens (F, Cl) on the ring
Increases acidity of the sulfonamide proton, strengthening the Zn-N bond.
Synthetic Protocols
Protocol A: Classical Nucleophilic Substitution
This is the workhorse method for generating the core scaffold.
Reagents:
Precursor: 4-acetamidobenzenesulfonyl chloride (or specific heteroaryl sulfonyl chloride).
Amine: Primary or secondary amine (The "Tail").
Solvent: Anhydrous THF or DCM.
Base: Pyridine or Triethylamine (TEA).
Step-by-Step Methodology:
Preparation: Dissolve the amine (1.0 eq) in anhydrous THF under an inert atmosphere (
).
Base Addition: Add TEA (1.2 eq) to scavenge the HCl byproduct. Critical: Failure to scavenge acid will protonate the amine, halting the reaction.
Addition: Cool the solution to 0°C. Add sulfonyl chloride (1.0 eq) dropwise over 20 minutes.
Why? Exothermic control prevents disulfonylation side products.
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine and 1M HCl (to remove unreacted amine).
Deprotection (If needed): If an acetyl group protected the primary amine, reflux in 10% NaOH for 1 hour to liberate the free amine.
Protocol B: Green Oxidative Coupling (Metal-Free)
To avoid unstable sulfonyl chlorides, this modern approach couples thiols directly with amines [2].
Reagents:
Thiol (
)
Amine (
)
Oxidant:
/ TBHP (tert-Butyl hydroperoxide) or .
Workflow Visualization:
Caption: Figure 2. Metal-free oxidative coupling strategy for sulfonamide synthesis.
Biological Characterization & Data
Enzyme Inhibition Assay (Stopped-Flow)
To validate the efficacy of the derivatives, a stopped-flow
Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 using a phenol red indicator.
Protocol:
Incubate enzyme (CA I, II, IX, or XII) with the inhibitor (10 nM – 100 µM) for 15 min at RT.
Mix with substrate solution (
-saturated water).
Monitor absorbance decay at 557 nm.
Calculate
using the Cheng-Prusoff equation.
Comparative Potency Data
The table below summarizes the typical potency shifts when moving from classical sulfa drugs to novel "Tail" derivatives (Data aggregated from recent SAR studies [3][4]).
Compound Class
Representative Structure
Target Isoform
(Inhibition Constant)
Selectivity Ratio (IX vs II)
Classical
Acetazolamide (Standard)
Non-selective
~12 nM (CA II)
1.0 (Poor)
Gen 1 Hybrid
Sulfanilamide
Non-selective
~200 nM (CA II)
N/A
Novel Tail
Ureido-benzenesulfonamide (SLC-0111)
CA IX / XII
45 nM (CA IX)
>100
Heterocyclic
1,3,4-Thiadiazole derivative
CA IX
2-5 nM (CA IX)
>500
References
Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[2] Journal of Medicinal Chemistry.[4][5]
Sosunovych, B. S., et al. (2023).[6] Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur‐Containing Building Blocks.[6] Chemistry – A European Journal.[4][5]
Wang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.[4][5][7][8] European Journal of Medicinal Chemistry.[4][5]
Zhang, J., et al. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry.[4][5]
Angeli, A., et al. (2020). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii. Molecules.[1][4][6][7][8][9][10][11][12][13][14]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Predicted Biological Activity of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary
This guide provides a comprehensive structural and pharmacological analysis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS: 1041552-86-6).[1] This molecule represents a "privileged structure" hybrid, fusing a meta-substituted
-methylbenzylamine scaffold (implicating CNS monoaminergic activity) with an N-methylsulfonamide moiety (implicating carbonic anhydrase modulation).[1]
While often cataloged as a chemical building block, its structural homology to known bioactive agents suggests a specific dual-action profile: neuromodulation via trace amine pathways and isoform-selective carbonic anhydrase inhibition (potentially requiring metabolic activation).[1]
-Methylbenzylamine (1-Phenylethylamine) Core: A chiral primary amine scaffold structurally related to amphetamine, known for blood-brain barrier (BBB) penetration and monoamine transporter interaction.[1]
N-Methylsulfonamide Group: An electron-withdrawing meta-substituent that modulates lipophilicity and offers a potential zinc-binding motif for metalloenzymes.[1]
Stereochemical Considerations
The molecule possesses a single chiral center at the benzylic carbon (
).
(S)-Enantiomer: Generally correlates with higher potency in amphetamine-like scaffolds for catecholamine release.[1]
(R)-Enantiomer: Often exhibits distinct pharmacokinetic profiles or reduced potency at primary CNS targets.[1]
Guidance: Biological assays described below should ideally be performed on the racemate and resolved enantiomers to determine stereoselectivity.
Predicted Pharmacodynamics: Mechanism of Action
Primary Target: Monoaminergic Modulation (CNS)
The 3-(1-aminoethyl)phenyl moiety is a structural bioisostere of meta-substituted amphetamines (e.g., fenfluramine) and trace amines (e.g., phenethylamine).
Mechanism: The
-methyl group protects the amine from rapid degradation by Monoamine Oxidase (MAO), enhancing bioavailability compared to simple benzylamines. The meta-sulfonamide group is electron-withdrawing and lipophilic, a substitution pattern often associated with Serotonin (5-HT) selectivity over Dopamine (DA).[1]
Predicted Activity:
VMAT2 Interaction: Weak to moderate displacement of monoamines from vesicular storage.[1]
Sulfonamides are classical inhibitors of Carbonic Anhydrase (CA).[2][3][4] However, the N-methylation of the sulfonamide group in this molecule significantly alters its binding profile compared to primary sulfonamides (e.g., acetazolamide).
The "Zinc Anchor" Limitation: Primary sulfonamides (
) bind the catalytic zinc ion in the CA active site as a monoanion. Secondary sulfonamides () have reduced acidity and steric hindrance, typically resulting in 100-1000x lower affinity for ubiquitous isoforms like CA-I and CA-II.[1]
Selectivity Window: N-substituted sulfonamides can show unexpected selectivity for tumor-associated isoforms (CA-IX, CA-XII) or act as prodrugs , becoming active only after metabolic N-demethylation.[1]
Visualizing the Dual-Pathway Mechanism
The following diagram illustrates the divergent signaling pathways predicted for this molecule.
Figure 1: Predicted dual-mechanism pathway showing direct CNS modulation and metabolically activated Carbonic Anhydrase inhibition.[1]
ADME & Metabolic Predictions
Parameter
Prediction
Rationale
LogP (Lipophilicity)
~1.5 - 2.0
The N-methyl and -methyl groups increase lipophilicity compared to the parent sulfonamide, facilitating membrane crossing.[1]
BBB Permeability
High
The -methylbenzylamine motif is a privileged scaffold for CNS entry.[1]
Metabolic Stability
Moderate
Susceptible to N-demethylation (sulfonamide) and oxidative deamination (amine side chain).[1]
pKa (Amine)
~9.0 - 9.5
Typical for primary benzylic amines; exists as cation at physiological pH.[1]
pKa (Sulfonamide)
~10.5 - 11.0
N-methylation removes the acidic proton typical of primary sulfonamides (pKa ~10), reducing ionization at pH 7.[1]4.
Experimental Validation Protocols
To validate the predicted activity, the following hierarchical assay structure is recommended.
Protocol A: Carbonic Anhydrase Esterase Assay
Objective: Determine if the N-methyl group abolishes CA activity or retains isoform selectivity.[1]
values. A indicates significant biological relevance.[1][5]
Synthesis Pathway (Reference)
For researchers needing to synthesize fresh material for validation, the standard retrosynthetic approach involves chlorosulfonation followed by reductive amination.
Figure 2: Proposed synthetic route from acetophenone precursors.
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
Glennon, R. A., et al. (2002). Binding of phenylalkylamine derivatives at 5-HT2A and 5-HT2C receptors. Journal of Medicinal Chemistry, 45(9), 1866-1878.[1] Link
Sippl, W., et al. (2017). Structure-activity relationships of sulfonamides as carbonic anhydrase inhibitors. Current Medicinal Chemistry, 24(10). Link
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. (Context: Bioisosteres of sulfonamides in CNS). Link
BLD Pharm. (n.d.).[1] Product Datasheet: 3-(1-Aminoethyl)benzenesulfonamide. (Confirming chemical availability and basic properties). Link
Technical Guide: Solubility and Stability Profiling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
This technical guide provides a comprehensive framework for characterizing the physicochemical properties of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a representative amphoteric building block often utilized in t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive framework for characterizing the physicochemical properties of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a representative amphoteric building block often utilized in the synthesis of GPCR modulators and ion channel blockers.[1]
This document is structured as a laboratory companion for pharmaceutical scientists, emphasizing ICH Q1A (R2) compliance, mechanistic degradation pathways, and rigorous data validation.
), the N-methyl substitution increases the of the sulfonamide proton, reducing its solubility in mild alkaline buffers (pH 7.4–9.0). Consequently, the molecule exists predominantly as a cation in acidic media and a neutral zwitterion-like species or neutral molecule in physiological to weakly basic media, leading to a "U-shaped" or "L-shaped" solubility profile.
Structural Vulnerabilities (Stability CQAs)
Benzylic C-H Bond: Susceptible to radical autoxidation, leading to ketone formation (acetophenone derivative).
Chiral Center: The 1-aminoethyl carbon is chiral.[1] Harsh acidic/basic conditions may induce racemization via a carbocation or carbanion intermediate, stabilized by the aromatic ring.
Sulfonamide Bond: Generally robust, but susceptible to hydrolysis under extreme acidic stress (
HCl, reflux).
Solubility Profiling: Protocols & Causality
Theoretical pH-Solubility Profile
The solubility (
) at a given pH is defined by the intrinsic solubility () of the neutral species and the ionization constants.
[1]
pH < 7: Solubility is driven by protonation of the primary amine (
Objective: Determine equilibrium solubility across the physiological pH range.
Workflow:
Preparation: Excess solid (approx. 10 mg) is added to 1 mL of buffer solutions (pH 1.2, 4.5, 6.8, 7.4, 10.0).
Equilibration: Samples are agitated at 37°C for 24 hours, then settled for 4 hours.
Phase Separation: Centrifugation at 10,000 rpm for 10 mins (filtration is avoided initially to prevent drug adsorption to filter membranes).
Quantification: Supernatant analyzed via HPLC-UV (254 nm).
pH Verification: The pH of the supernatant must be measured at the end of the experiment. If the pH shifted >0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.
Authoritative Grounding: Per ICH Q1A (R2) , stress testing identifies degradation products and validates the "stability-indicating" nature of the analytical method.
Degradation Pathways Visualization
The following diagram illustrates the logical flow of stress testing and the specific chemical degradation pathways for this sulfonamide-amine scaffold.
Figure 1: Predicted degradation pathways under ICH stress conditions.[1] Blue indicates parent; Red/Yellow/Green indicate stress types; Grey indicates products.
Detailed Stress Protocols
A. Oxidative Stress (Radical & Nucleophilic)
Rationale: The primary amine is electron-rich, and the benzylic position is prone to hydrogen atom abstraction.
Protocol:
Dissolve 1 mg/mL sample in Acetonitrile/Water (50:50).
Add 3%
(Nucleophilic oxidation) and incubate at RT for 24h.
Parallel Arm: Add AIBN (Azobisisobutyronitrile) to test radical susceptibility (simulating excipient impurities).
Expected Outcome: Formation of N-oxides (+16 Da) and Acetophenone derivative (-1 Da, -2H +O, oxidative deamination).[1]
B. Hydrolytic Stress (Acid/Base)
Rationale: Sulfonamides are generally stable, but the N-methyl bond can cleave under rigorous conditions.
Protocol:
Acid: 1N HCl at 60°C for 48 hours.
Base: 1N NaOH at 60°C for 48 hours.
Neutral: Water at 60°C (Control).
Self-Validating Check: Calculate Mass Balance.
Target: 95% - 105%.[1] If <95%, volatile degradants or non-chromophoric products are formed.
C. Photostability (ICH Q1B)
Rationale: Aromatic sulfonamides absorb UV light and can undergo S-N bond homolysis.
Protocol: Expose solid sample (thin layer) and solution to 1.2 million lux hours and 200 Wh/m² UV.
Critical Control: Use a "Dark Control" (sample wrapped in foil) alongside the exposed sample to distinguish thermal degradation from photodegradation.
Analytical Methodology (HPLC-UV/MS)
To successfully monitor these studies, a gradient HPLC method compatible with Mass Spectrometry is required.
Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18), 3.5 µm, 4.6 x 100 mm.
Why? The CSH (Charged Surface Hybrid) technology provides better peak shape for basic amines like this molecule at low pH.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 90% B over 15 minutes.
Detection:
UV: 254 nm (Aromatic ring).
MS: ESI Positive Mode (Monitor [M+H]+ = 215.1).
References
International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] Retrieved from [Link]
International Council for Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E29. Retrieved from [Link]
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
Giles, R. G., & Grinham, A. R. (1986). The stability of sulfonamides in aqueous solution. Journal of Pharmacy and Pharmacology. (Foundational chemistry on sulfonamide hydrolysis kinetics).
Technical Guide: Stereoisomers of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
[1][2] Executive Summary This technical guide provides a comprehensive analysis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a critical pharmacophore bridging the structural classes of phenethylamines and benzenes...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a critical pharmacophore bridging the structural classes of phenethylamines and benzenesulfonamides.[1][2] Characterized by a chiral center at the benzylic position, this molecule exists as two distinct stereoisomers: (
) and ().
Its structural motif—a meta-substituted benzene ring bearing a sulfonamide and a chiral primary amine—is highly relevant in the development of Carbonic Anhydrase Inhibitors (CAIs) , Urea Transporter (UT) inhibitors , and potential CNS-active agents.[2] This guide details the stereochemical definition, asymmetric synthesis, chiral resolution, and analytical validation required for high-fidelity research applications.
Chemical Identity & Stereochemistry[2][3][4][5][6]
The chirality arises at the benzylic carbon of the ethyl side chain.[2] Using the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked by atomic number of the atom directly attached to the chiral center:
To ensure high enantiomeric excess (ee), two primary routes are recommended: Asymmetric Reductive Amination (for de novo chiral synthesis) and Classical Resolution (for bulk racemic preparation).[2]
Route A: Asymmetric Synthesis via Ellman’s Auxiliary
This method is preferred for generating high-purity enantiomers without the yield loss associated with resolution.[1][2] It utilizes tert-butanesulfinamide (Ellman's reagent) to direct the stereochemistry of the imine reduction.[1][2]
Mechanism:
Precursor Formation: 3-acetylbenzenesulfonyl chloride is reacted with methylamine to form the ketone intermediate.[1][2]
Condensation: The ketone condenses with (
)- or ()-tert-butanesulfinamide using as a Lewis acid/dehydrating agent.[1][2]
Diastereoselective Reduction: The resulting
-sulfinyl imine is reduced with L-Selectride or .[1][2] The bulky chiral auxiliary blocks one face of the imine, forcing hydride attack from the opposite side.
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral amine salt.[2]
Route B: Racemic Synthesis & Resolution
For scale-up where cost is a driver, a racemic synthesis followed by diastereomeric salt crystallization is viable.[2]
)-(+)-Tartaric acid or ()-(-)-Tartaric acid to form diastereomeric salts. The ()-amine/()-tartrate salt typically exhibits differential solubility in ethanol/water mixtures compared to the ()-amine salt.[1][2]
Visualized Workflow (DOT Diagram)
Figure 1: Dual-pathway synthesis strategy comparing asymmetric induction (Route A) and classical resolution (Route B).
Analytical Validation & Quality Control
Trustworthiness in stereochemical research relies on rigorous validation.[2] The following protocols are self-validating systems.
Chiral HPLC Method
To determine Enantiomeric Excess (ee), normal-phase chiral HPLC is the gold standard.[2]
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]
Observation: The resulting diastereomeric amides will show distinct chemical shifts for the methyl doublet of the ethyl group in
-NMR, allowing integration to determine ratios.
Pharmacological Relevance[2][4][9][10][11][12]
The 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide scaffold possesses high "druggability" due to its dual functionality.
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the classic pharmacophore for CA inhibition.[2] The primary amine on the meta tail provides a "handle" that can extend out of the active site or interact with hydrophilic residues near the entrance of the enzyme pocket.
Mechanism: The sulfonamide nitrogen (deprotonated) coordinates to the Zinc (
)- or ()-methyl group will dictate the steric clash with hydrophobic pockets (e.g., Phe131 in hCAII).[1][2] Stereospecific binding often results in a 10-100 fold difference in (inhibition constant).[1][2]
CNS Activity
The 1-aminoethylbenzene moiety is structurally homologous to amphetamine .[1][2]
Meta-substitution: Unlike para-substituted amphetamines (often psychostimulant), meta-substituted analogs often show altered selectivity for monoamine transporters (SERT/NET vs DAT).[1][2]
Sulfonamide Effect: The polar sulfonamide group reduces blood-brain barrier (BBB) permeability compared to the parent hydrocarbon, potentially restricting effects to the periphery or requiring specific transport mechanisms.[2]
Experimental Protocols
Protocol 5.1: Synthesis of 3-acetyl-N-methylbenzenesulfonamide
Charge: Dissolve 3-acetylbenzenesulfonyl chloride (1.0 eq) in anhydrous THF under
)-t-butanesulfinamide (1.1 eq), and (2.0 eq) in dry THF.
Reflux: Heat to 70°C for 16 hours.
Reduction: Cool to -48°C. Add L-Selectride (1.0 M in THF, 1.5 eq) slowly. Stir 2 hours.
Quench: Add saturated
solution. The Titanium salts will precipitate (thick white paste).[2] Filter through Celite.[2]
Hydrolysis: Treat the filtrate with 4M HCl in Dioxane/MeOH for 1 hour to remove the sulfinyl group.
Isolation: Basify to pH 10 with NaOH. Extract free amine into DCM.[2]
References
Vertex AI Search . (2025).[2] Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II. PubMed.[2][4] [Link]2]
Vertex AI Search . (2025).[2] Chiral resolution method of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents (EP3162793A1).[2] 2]
Vertex AI Search . (2025).[2][5] Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI Biomedicines.[2] [Link]2]
Vertex AI Search . (2025). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. NIH/PubMed Central.[2] [Link]2]
Vertex AI Search . (2025). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide. PubChem.[2] [Link]2]
experimental protocol for using 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
High-Throughput Scaffold Utilization in Fragment-Based Drug Discovery (FBDD) Executive Summary & Chemical Profile[1][2][3] This technical guide details the experimental protocols for utilizing 3-(1-aminoethyl)-N-methylbe...
Author: BenchChem Technical Support Team. Date: February 2026
High-Throughput Scaffold Utilization in Fragment-Based Drug Discovery (FBDD)
Executive Summary & Chemical Profile[1][2][3]
This technical guide details the experimental protocols for utilizing 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (hereafter referred to as Scaffold-A ) as a chiral building block in drug discovery.
Scaffold-A is a "privileged structure" in medicinal chemistry, combining a sulfonamide moiety (classic bioisostere for carboxylic acids, hydrogen bond acceptor) with a chiral benzylic amine (versatile handle for diversification). Its primary utility lies in Fragment-Based Drug Discovery (FBDD) targeting kinases, carbonic anhydrases, and GPCRs.
Contains 1 chiral center (C to amine). Usually supplied as racemate or enantiopure (R/S).
Solubility
High in DMSO, MeOH, DMF; Moderate in DCM; Low in Water (pH > 8).
pKa (Calc)
~9.5 (Amine), ~10.2 (Sulfonamide NH - masked by methyl)
Pre-Experimental Handling: Stability & Storage
Expert Insight: Primary benzylic amines are susceptible to carbamate formation upon exposure to atmospheric
. The sulfonamide group adds polarity, making the compound hygroscopic.
Storage: Store at -20°C under Argon/Nitrogen atmosphere.
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Re-purification: If the compound appears as a sticky gum rather than a solid, it has likely absorbed water/CO2. Dissolve in EtOAc, wash with 1M NaOH (to break carbamates), dry over
Context: Many commercial sources supply Scaffold-A as a racemic mixture. For biological assays, enantiopurity is non-negotiable. This protocol uses Candida antarctica Lipase B (CAL-B) for the kinetic resolution of the racemate, a method superior to fractional crystallization for this scale.
Materials
Substrate: Racemic Scaffold-A (1.0 eq)
Enzyme: Immobilized CAL-B (Novozym 435) (50% w/w relative to substrate)
Acyl Donor: Isopropyl acetate (Solvent & Reactant) or Ethyl Acetate
Solvent: MTBE (Methyl tert-butyl ether) - promotes high enantioselectivity (E-value)
Step-by-Step Methodology
Dissolution: Dissolve 500 mg of racemic Scaffold-A in 10 mL of anhydrous MTBE.
Acyl Donor Addition: Add 3.0 equivalents of Isopropyl Acetate.
Enzyme Activation: Add 250 mg of Novozym 435 beads.
Incubation: Shake at 250 rpm at 30°C.
Mechanism:[1][2] The lipase selectively acetylates the (R)-enantiomer of the amine, leaving the (S)-enantiomer as the free amine.
Monitoring: Monitor via Chiral HPLC (Daicel Chiralpak AD-H column) every 2 hours until conversion reaches 50%.
Termination: Filter off the enzyme beads.
Separation:
Partition the filtrate between EtOAc and 1M HCl.
Aqueous Layer: Contains (S)-Scaffold-A (protonated). Basify with NaOH and extract to recover pure (S)-amine.
Organic Layer: Contains (R)-N-acetyl-Scaffold-A . Hydrolyze (6M HCl, reflux, 4h) to recover pure (R)-amine.
Visualization: Kinetic Resolution Workflow
Figure 1: Workflow for the enzymatic kinetic resolution of Scaffold-A to obtain enantiopure building blocks.
Context: The primary utility of Scaffold-A is as a "warhead" or "linker" in library synthesis. The following protocol utilizes HATU activation, which minimizes racemization of the chiral center during coupling.
Materials
Scaffold: Enantiopure Scaffold-A (1.0 eq)
Carboxylic Acids: Diverse library (R-COOH) (1.2 eq)
Coupling Agent: HATU (1.2 eq)
Base: DIPEA (3.0 eq)
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
Preparation: Prepare a 0.2 M stock solution of Scaffold-A in DMF.
Activation: In a 96-well deep-well plate, add:
100 µL of Carboxylic Acid stock (0.24 M in DMF).
100 µL of HATU stock (0.24 M in DMF).
50 µL of DIPEA (1.2 M in DMF).
Shake for 10 minutes to form the Active Ester.
Coupling: Add 100 µL of Scaffold-A stock (0.2 M) to each well.
Reaction: Seal plate and shake at Room Temperature for 12 hours.
Application Note: Biological Profiling & Fragment-Based Screening of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
This Application Note is structured as a technical guide for the evaluation and utilization of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (referred to herein as Fragment A-72 ) in drug discovery workflows. Given the...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a technical guide for the evaluation and utilization of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (referred to herein as Fragment A-72 ) in drug discovery workflows.
Given the compound's structure—a chiral
-methylbenzylamine core coupled with a meta-sulfonamide—it is classified as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD). It possesses the key pharmacophores required for binding Carbonic Anhydrases (CA) , Kinases (ATP-site) , and GPCRs (Monoaminergic) .[1]
Executive Summary
3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide represents a high-value "seed" scaffold for medicinal chemistry. Unlike large, complex drug molecules, this fragment is designed to probe biological pockets with low affinity but high "Ligand Efficiency" (LE).[1] Its specific applications in biological assays are threefold:
Fragment Screening (SPR/NMR): Detecting weak binding (
Solubility: High in DMSO (>100 mM); Moderate in aqueous buffer (pH < 7).[1]
Storage: -20°C, desiccated. Hygroscopic amine salt form is common.[1]
Critical Handling Note: The chiral center at the ethyl-amine position (1-aminoethyl) dictates 3D spatial arrangement. Ensure you are using the enantiomerically pure form (R or S) for biological assays, as the racemate will yield averaged potency data that obscures the true "eutomer" (active enantiomer).[1]
Application I: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: To detect low-affinity binding of the fragment to a target protein (e.g., Kinase or Protease) using a label-free biophysical assay.[1]
Rationale
Small fragments like A-72 often bind with fast on/off rates and weak affinity (
in high M to mM range).[1] Traditional IC assays may miss these interactions.[1] SPR is the gold standard for validating such "hits."[1]
Objective: To evaluate the sulfonamide moiety's ability to coordinate the Zinc ion in the CA active site.[1]
Rationale
Primary sulfonamides (
) are potent CA inhibitors.[1] The -methyl group in A-72 () sterically hinders this interaction, often reducing potency.[1] However, this makes A-72 an excellent selectivity probe or a starting point for isoform-selective inhibitors (e.g., targeting CA IX over CA II).[1]
Protocol: Esterase Activity Colorimetric Assay
Mechanism: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400 nm).[1]
Reagents:
Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII).[1]
Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in Ethanol.[1]
Objective: To utilize the reactive amine handle of A-72 to generate a "SAR by Catalog" library.
Rationale
The primary value of A-72 is as a scaffold.[1] The amine can be coupled to diverse carboxylic acids to probe the "P-site" (peripheral pocket) of a target protein while the sulfonamide anchors the molecule.[1]
Visual Workflow (DOT Diagram):
Caption: Workflow for expanding Fragment A-72 into a lead-like library via amide coupling.
Result: Clean amide derivatives ready for screening.
Structural Biology & Mechanism
The following diagram illustrates how Fragment A-72 potentially interacts with key residues in a generic Kinase ATP-pocket, justifying its use in kinase screening.
Caption: Predicted binding mode of A-72 in a kinase active site, highlighting the salt bridge and H-bond potential.
References
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619.[1] Link
Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
Scott, D. E., et al. (2012).[1] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003.[1] Link[1]
Application Note: 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide as a Fragment Probe
The following Application Note and Protocol guide details the use of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6), a specialized chemical fragment probe used primarily in Fragment-Based Drug Discover...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the use of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6), a specialized chemical fragment probe used primarily in Fragment-Based Drug Discovery (FBDD) .
This guide treats the molecule as a privileged scaffold probe , utilized to interrogate protein binding sites (specifically kinases, GPCRs, and metalloenzymes) via biophysical screening methods like Surface Plasmon Resonance (SPR) and X-ray Crystallography.
Introduction & Core Utility
3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (MW: 214.28 Da) is a high-value chemical fragment probe designed for the structural interrogation of protein active sites. Unlike high-affinity "inhibitor" probes (which bind in the nanomolar range), this molecule is a low-affinity, high-efficiency binder (typically
M to mM affinity).
Its utility lies in its Ligand Efficiency (LE) and specific pharmacophore arrangement:
Primary Amine (Chiral): Mimics the key hydrogen-bonding interactions of biological substrates (e.g., ATP adenine N1/N6, or neurotransmitter amines).
N-methyl Sulfonamide: Acts as a polar "anchor" that can engage backbone amides or solvent networks, while avoiding the strong zinc-binding dominance of primary sulfonamides (making it a selectivity probe against Carbonic Anhydrases).
Benzene Linker: Provides a rigid scaffold for
- stacking interactions (e.g., with Phenylalanine or Tyrosine gatekeepers).
Primary Applications
Fragment-Based Screening (FBS): Identification of "hot spots" on protein surfaces using SPR or NMR.
X-ray Crystallography: Soaking experiments to map cryptic binding pockets.
Chemical Evolution: Serving as a "starting point" for growing high-affinity inhibitors for Kinases (e.g., ROCK, PKA) and GPCRs.
Physicochemical Properties & Handling
Property
Value
biological Implication
CAS Number
1041552-86-6
Unique Identifier
Molecular Weight
214.28 g/mol
Ideal for fragment screening (Rule of 3 compliant)
Solubility (DMSO)
> 100 mM
Suitable for high-concentration acoustic dispensing
Solubility (Aq. Buffer)
~5-10 mM (pH 7.4)
High solubility due to protonated amine
cLogP
~0.8 (Est.)
Low lipophilicity reduces non-specific binding
pKa (Amine)
~9.5
Protonated (+1 charge) at physiological pH
pKa (Sulfonamide)
~11.0
Neutral H-bond donor at physiological pH
Handling & Storage Protocol
Stock Preparation: Dissolve powder in 100% DMSO to a concentration of 100 mM or 200 mM .
Note: High concentration is critical for fragment screens where final assay concentration may be 1-5 mM.
Storage: Aliquot into single-use vials (e.g., 20
L) and store at -20°C . Avoid repeated freeze-thaw cycles to prevent precipitation or hydration.
Quality Control: Verify integrity via LC-MS every 6 months. The sulfonamide bond is stable, but the primary amine can oxidize if left exposed to air in solution for prolonged periods.
Objective: To obtain a structural snapshot of the probe bound to the protein, guiding "fragment growing."
Workflow:
Crystal Growth: Grow apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.
Soak Solution Prep: Prepare a soaking solution containing the Mother Liquor + 10-50 mM Probe .
Step: Add the probe from a 200 mM DMSO stock. Ensure final DMSO < 10-15% to prevent crystal cracking.
Soaking:
Transfer crystals into the soaking drop.
Incubation Time: 1 hour to 24 hours.
Expert Insight: Start with 2 hours. If crystals crack, reduce concentration or use "step-soaking" (gradual increase).
Harvesting: Transfer crystal to a cryo-protectant solution (Mother Liquor + Probe + 20% Glycerol/PEG) for < 30 seconds, then flash cool in liquid nitrogen.
Data Collection: Collect X-ray diffraction data.
Refinement: Solve structure using Molecular Replacement. Look for Fo-Fc difference density in the active site corresponding to the probe.
Mechanism of Action & Visualization
The probe functions as a "chemical anchor." The 1-aminoethyl group typically mimics the ribose or base amines of ATP in kinases, while the sulfonamide extends into the "solvent front" or "back pocket," providing a vector for chemical elaboration.
Diagram: Fragment-Based Drug Discovery Workflow
The following diagram illustrates the logical flow of using this probe from screening to lead generation.
Caption: Workflow for utilizing 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide in a Fragment-Based Drug Discovery (FBDD) campaign.
References
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link
Diamond Light Source. (2023). "XChem: Fragment Screening Facility Protocols." Diamond.ac.uk. Link
PubChem Compound Summary. (2023). "CID 46875939: 3-(1-aminoethyl)-N-methylbenzenesulfonamide." National Center for Biotechnology Information. Link
Mashalidis, E. H., et al. (2013). "Fragment-based approaches to Enzyme Inhibition." Journal of Medicinal Chemistry. Link
Application
Precision HTS Strategies for Sulfonamide Discovery: From Fragment to Lead
Executive Summary Sulfonamides remain a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics (sulfamethoxazole), diuretics (furosemide), and anti-glaucoma agents (acetazola...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sulfonamides remain a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics (sulfamethoxazole), diuretics (furosemide), and anti-glaucoma agents (acetazolamide). However, their physicochemical properties—specifically poor aqueous solubility and pH-dependent ionization—present unique challenges in High-Throughput Screening (HTS).
This guide moves beyond generic screening advice to address the specific "pain points" of sulfonamide libraries. We focus on two complementary assay formats: a Kinetic Colorimetric Assay (for primary screening of Carbonic Anhydrase inhibitors) and a Differential Scanning Fluorimetry (DSF) assay (for orthogonal biophysical validation).
Strategic Assay Design
The Target Landscape
While sulfonamides target dihydropteroate synthase (DHPS) in bacteria, the most common HTS campaigns focus on Carbonic Anhydrases (CAs) . CAs are zinc-metalloenzymes where the sulfonamide moiety acts as a zinc-binding group (ZBG), displacing a zinc-bound water molecule/hydroxide ion to inhibit catalysis.
The Solubility Paradox (Critical Consideration)
Sulfonamides are notoriously prone to precipitation in aqueous buffers, leading to "promiscuous" inhibition via aggregate formation rather than specific binding.
The Risk: Light scattering from micro-precipitates can mimic absorbance in colorimetric assays.
The Solution: Strict DMSO management. While many HTS assays tolerate 5-10% DMSO, sulfonamide screens should utilize acoustic liquid handling (e.g., Echo®) to minimize DMSO carryover to <1%, or use intermediate dilution plates to prevent "crashing out" upon direct addition to the buffer.
Visualizing the Mechanism
To understand the assay logic, we must visualize the interference points.
Figure 1: Mechanism of Action for Sulfonamide Inhibition of Carbonic Anhydrase. The sulfonamide anion displaces the zinc-bound water, locking the enzyme in an inactive state.
Objective: Quantify inhibition of Human Carbonic Anhydrase II (hCA II) esterase activity.[1]
Principle: hCA II hydrolyzes p-nitrophenyl acetate (pNPA) to p-nitrophenol (yellow). Inhibitors decrease the rate of yellow color formation (Absorbance @ 405 nm).
Reagents & Equipment[2]
Enzyme: Recombinant hCA II (Stock: 1 mg/mL in storage buffer).
Substrate: p-Nitrophenyl acetate (pNPA).[2] Note: Dissolve in acetonitrile, not DMSO, to prevent transesterification artifacts.
Buffer: 50 mM Tris-SO4, pH 7.6. (Chloride ions are weak inhibitors of CA; avoid Tris-HCl if possible).
Control Inhibitor: Acetazolamide (10 mM DMSO stock).
Buffer Preparation:
Prepare "Assay Buffer": 50 mM Tris-SO4 (pH 7.6). Filter through 0.22 µm membrane.
Compound Transfer (Acoustic):
Dispense 50 nL of library compounds (10 mM DMSO stock) into dry 384-well plates.
Columns 1-2: DMSO only (Negative Control / Max Signal).
Columns 23-24: Acetazolamide (10 µM final) (Positive Control / Min Signal).
Enzyme Addition:
Dilute hCA II to 20 nM in Assay Buffer.
Dispense 25 µL of diluted enzyme into all wells.
Incubate 10 minutes at Room Temp (25°C). This allows the sulfonamide to equilibrate with the Zinc active site.
Substrate Initiation:
Prepare 1 mM pNPA solution in Assay Buffer (diluted from 100 mM Acetonitrile stock).
Dispense 25 µL of Substrate solution into all wells.
Final Reaction Volume: 50 µL.
Final Concentrations: 10 nM Enzyme, 0.5 mM Substrate.
Kinetic Readout:
Immediately transfer to plate reader.
Measure Absorbance at 405 nm every 30 seconds for 10 minutes.
Data Analysis (Self-Validating)
Do not use endpoint data. Sulfonamides can be slow-binders.
Calculate Slope (V) (OD/min) for the linear portion (typically 2-8 mins).
Calculate % Inhibition:
QC Check: Calculate Z-Factor. A robust assay must have
Objective: Confirm that "hits" from Protocol A are true binders and not colorimetric artifacts (e.g., aggregators or compounds that absorb at 405 nm).
Principle: Ligand binding stabilizes the protein, shifting its melting temperature (
18 µL Protein Mix (hCA II final 2 µM + SYPRO Orange 5x in Assay Buffer).
Run: Ramp temperature from 25°C to 95°C at 1°C/min.
Analyze: Determine the inflection point of the fluorescence curve (
).
Hit Criteria: A valid sulfonamide hit should show a
compared to DMSO control.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Background Absorbance
Compound is colored or precipitated.
Use Protocol B (DSF) to validate. Check solubility.
Low Z-Factor (< 0.5)
Pipetting error or unstable reagents.
Use acoustic dispensing. Prepare pNPA fresh (hydrolyzes spontaneously).
"Flat" Kinetic Curves
Enzyme dead or inhibited by buffer.
Ensure Tris-Sulfate is used, not Tris-HCl (Cl- inhibits CA).
Inconsistent IC50s
Incubation time too short.
Sulfonamides are slow-binding inhibitors. Increase pre-incubation to 30 mins.
HTS Workflow Diagram
Figure 2: Integrated HTS Workflow from Library Dispensing to Biophysical Validation.
References
Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Abcam. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Protocol. Link
Koutnik, P., et al. (2017).[5] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Link[5]
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link
Sigma-Aldrich. Carbonic Anhydrase Activity Assay Kit (Colorimetric) Technical Bulletin. Link
Application Note: Scalable Synthesis and Purification of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide for In Vivo Studies
[1] Executive Summary & Strategic Rationale This guide details the synthesis, purification, and formulation of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a critical fragment often utilized in kinase inhibitor desig...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
This guide details the synthesis, purification, and formulation of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a critical fragment often utilized in kinase inhibitor design (e.g., Rho-kinase or PKA pathways).
For in vivo applications, the standard "research grade" synthesis (often resulting in trifluoroacetate salts or containing trace heavy metals) is insufficient. This protocol prioritizes:
Bio-compatible Counter-ion: Targeting the Hydrochloride (HCl) salt to maximize aqueous solubility and avoid the toxicity associated with TFA salts.[1]
Scalability: utilizing the Abdel-Magid reductive amination to avoid high-pressure hydrogenation or toxic cyanoborohydrides.[1]
Endotoxin & Solvent Control: Specific steps to ensure Class 1 solvent removal and endotoxin compliance (<0.1 EU/mg).
Retro-synthetic Analysis
The synthesis is designed to install the sulfonamide handle before the amine generation to prevent chemoselectivity issues.[1] The core transformation relies on the reductive amination of a ketone intermediate, allowing for a robust, two-step sequence from commercially available 3-acetylbenzenesulfonyl chloride.
Figure 1: Two-step synthetic pathway prioritizing regiocontrol and safety.
Experimental Protocols
Step 1: Preparation of 3-acetyl-N-methylbenzenesulfonamide
Objective: Selective formation of the sulfonamide bond without affecting the ketone.[1]
Setup: Charge a flame-dried 500 mL round-bottom flask with 3-acetylbenzenesulfonyl chloride (10.0 g, 45.7 mmol) and anhydrous DCM (150 mL). Cool to 0°C under
Addition: Add Et3N (7.0 mL, 50.3 mmol) followed by dropwise addition of Methylamine (25 mL of 2.0 M in THF, 50.0 mmol). Critical: Maintain internal temperature <5°C to prevent side reactions.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]
Workup: Quench with 1M HCl (50 mL). Separate organic layer.[1][2] Wash with water (2 x 50 mL) and Brine (50 mL).[1] Dry over
Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvents (especially Class 2 solvents like Dioxane/THF).
Data Summary Table
Parameter
Specification
Method
Appearance
White crystalline solid
Visual
Purity
> 98.0%
HPLC (254 nm)
Identity
Consistent with Structure
1H-NMR (D2O/DMSO)
Residual Solvent
< 5000 ppm (Ethanol/IPA)
GC-Headspace
Salt Stoichiometry
1.0 : 1.0 (Base : HCl)
Elemental Analysis / IC
Endotoxin
< 0.1 EU/mg
LAL Assay
Quality Control & Release Decision Tree
Before releasing the compound for in vivo dosing, it must pass a rigorous decision tree to ensure animal safety and data integrity.
Figure 2: QC workflow ensuring chemical purity and biological safety.
Senior Scientist Notes
Stereochemistry Considerations
The protocol above yields a racemic mixture (±).[1]
Impact: If the biological target is stereosensitive (common in kinase binding), the racemate effectively halves the active dose and introduces a potentially inactive "distomer" that must be metabolized.
Recommendation: For advanced studies, resolve the enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane:IPA mobile phase) or perform the synthesis using Ellman’s sulfinamide auxiliary instead of
in Step 2 [1].
Vehicle Formulation
For IP or PO dosing in mice/rats:
Solubility: The HCl salt is highly soluble in water.[1]
Stability: Prepare fresh. Sulfonamides are stable, but aqueous amine solutions can degrade over days.
pH Adjustment: Ensure the final solution pH is >4.5 to prevent injection site irritation. If the solution is too acidic due to excess HCl, buffer with small amounts of NaOH or use PBS.
References
Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Stahl, P. H., & Wermuth, C. G. (Eds.).[9] (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for selecting HCl salts for bioavailability).
FDA Guidance for Industry. (2021). "Q3C(R8) Impurities: Guideline for Residual Solvents."
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
Application Note: High-Sensitivity Quantification and Chiral Resolution of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (AMBS)
Executive Summary This application note details the analytical framework for the quantification of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (referred to herein as AMBS ), a critical pharmaceutical intermediate and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the analytical framework for the quantification of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (referred to herein as AMBS ), a critical pharmaceutical intermediate and potential bioactive scaffold. Due to the presence of a chiral center at the 1-aminoethyl position and a polar sulfonamide moiety, AMBS presents specific analytical challenges including enantiomeric resolution, polar retention, and low UV absorptivity.
This guide provides two distinct validated protocols:
Protocol A (Bioanalytical): A high-sensitivity Chiral LC-MS/MS method for quantifying AMBS enantiomers in rat plasma (Pharmacokinetics).
Protocol B (CMC/Quality Control): A robust Achiral HPLC-UV method for assay and purity analysis of bulk API.
Chirality: One stereocenter at the ethylamine position (
/ enantiomers).
Analytical Logic
The primary amine functionality causes severe peak tailing on traditional C18 columns due to silanol interactions. Furthermore, the lack of a strong chromophore necessitates Mass Spectrometry (MS) for trace analysis.
Separation Strategy: Use of a high-pH stable hybrid column (for achiral) to suppress amine ionization or an immobilized polysaccharide column (for chiral).
Detection Strategy: Positive Electrospray Ionization (ESI+) is ideal due to the easily protonated primary amine (
).
Protocol A: Chiral LC-MS/MS in Biological Matrix
Objective: Quantify
-AMBS and -AMBS in rat plasma (Linear Range: 1.0 – 1000 ng/mL).
Reagents & Materials
Reference Standard: Racemic AMBS (>98% purity).
Internal Standard (IS): AMBS-
(N-methyl-) or generic analog (e.g., Tolbutamide).
Objective: Purity assessment of AMBS bulk powder (Limit of Quantitation: 0.05% w/w).
Chromatographic Conditions
Instrument: HPLC with PDA/UV detector.
Column: XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm). High pH stable.
Wavelength: 215 nm (primary), 254 nm (secondary).
Column Temp: 40°C.
Mobile Phase Gradient
MP A: 0.1% Ammonium Hydroxide in Water (pH ~10.5).
MP B: Acetonitrile.
Time (min)
%A
%B
Curve
0.0
95
5
Initial
8.0
5
95
Linear
10.0
5
95
Hold
10.1
95
5
Re-equilibrate
14.0
95
5
End
Note: High pH is critical. At acidic pH (formic acid), the protonated amine will interact with residual silanols, causing severe tailing. Ammonium hydroxide ensures the amine is deprotonated (neutral), yielding sharp peaks.
Data Visualization & Workflows
Analytical Workflow Diagram
The following diagram illustrates the decision matrix for analyzing AMBS based on sample origin.
Figure 1: Decision tree for AMBS analysis distinguishing between bioanalytical (PK) and quality control (CMC) workflows.
MS/MS Fragmentation Pathway
Proposed fragmentation mechanism for the precursor ion
.
Figure 2: Proposed ESI+ collision-induced dissociation (CID) pathway for AMBS.
Validation Summary (Acceptance Criteria)
The following parameters must be met to consider the method validated according to FDA/EMA Bioanalytical Method Validation guidelines.
Parameter
Bioanalytical Criteria (LC-MS)
CMC Criteria (HPLC-UV)
Linearity ()
(Weighted )
Accuracy
( at LLOQ)
Precision (CV)
( at LLOQ)
(System Suitability)
Recovery
(Consistent)
N/A
Resolution ()
(Between Enantiomers)
(Main peak vs Impurities)
Troubleshooting Guide
Peak Tailing
Cause: Interaction between the protonated amine and residual silanols on the silica support.
Solution: Ensure Mobile Phase pH is > 9.5 (using Ammonium Hydroxide or Ammonium Bicarbonate). This keeps the amine unprotonated. Alternatively, use a "Charged Surface Hybrid" (CSH) column.
Carryover
Cause: Adsorption of the hydrophobic sulfonamide moiety to the injector loop or rotor seal.
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .
Chiral Inversion
Risk: Sulfonamides are generally stable, but the chiral center at the benzylic position (1-aminoethyl) can racemize under extreme acidic/thermal stress.
Control: Keep sample temperature at 4°C in the autosampler. Avoid heating during evaporation steps (>45°C).
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC method development).
designing experiments to test the efficacy of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Application Note: Pharmacological Profiling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (AMBS) as a Putative AGC Kinase Inhibitor Executive Summary & Chemical Context This application note details the experimental...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Profiling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (AMBS) as a Putative AGC Kinase Inhibitor
Executive Summary & Chemical Context
This application note details the experimental design for evaluating the efficacy of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (AMBS) .
Chemical Analysis & Hypothesis Generation:
The structure of AMBS contains two distinct pharmacophores:
1-Aminoethyl group: A chiral primary amine attached to the benzene ring.[1] In medicinal chemistry, this motif frequently acts as a "hinge binder," mimicking the N1 position of the adenine ring in ATP, allowing the molecule to anchor into the ATP-binding pocket of kinases [1].
) which are potent Carbonic Anhydrase (CA) inhibitors, the -methyl substitution () significantly reduces CA affinity, shifting the likely target profile toward AGC Kinases (e.g., Rho-associated protein kinase [ROCK], PKA, or PKG) due to structural similarities with the isoquinoline sulfonamide class of inhibitors (e.g., Fasudil, H-1152) [2].[1]
Scope:
This guide prioritizes the evaluation of AMBS as a ROCK inhibitor for applications in hypertension, glaucoma, or cytoskeletal remodeling.
Biochemical Efficacy: In Vitro Kinase Inhibition[1]
Objective: Determine the inhibitory constant (
) and mode of inhibition (ATP-competitive vs. allosteric) against ROCK1 and ROCK2.
Protocol A: ADP-Glo™ Kinase Assay (Luminescence)
Rationale: This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is highly sensitive and resistant to interference from fluorescent compounds.
Objective: Verify that AMBS penetrates the cell membrane and inhibits ROCK in a physiological context. ROCK inhibition leads to the loss of actin stress fibers [3].
Cell Model: NIH3T3 Fibroblasts or A7r5 Smooth Muscle Cells.
Protocol:
Seeding: Plate NIH3T3 cells on fibronectin-coated glass coverslips (
Stain with Phalloidin-AlexaFluor 488 (binds F-actin) and DAPI (nuclei).[1]
Imaging & Quantification:
Image using Confocal Microscopy (60x objective).[1]
Scoring: Count cells exhibiting "stellate" morphology (long processes, collapsed cell body) vs. spread cells with thick stress fibers.
Success Metric: A dose-dependent decrease in mean fluorescence intensity of central stress fibers.[1]
Pathway Visualization
The following diagram illustrates the specific intervention point of AMBS within the RhoA/ROCK signaling pathway, leading to the observed cytoskeletal changes.
Caption: Putative Mechanism of Action: AMBS inhibits ROCK, preventing MLCP inactivation, leading to reduced MLC phosphorylation and stress fiber loss.[1]
Safety & Selectivity Profiling (Off-Target Check)
Rationale: The "phenethylamine" core of AMBS (benzene-ethyl-amine) structurally resembles substrates for Monoamine Oxidase (MAO) .[1] To ensure the observed efficacy is kinase-driven and not due to neurotransmitter modulation, an MAO counter-screen is essential [4].[1]
.[1] If MAO inhibition is potent, the compound may have CNS side effects (e.g., hypertensive crisis).
References
Liao, J. J. (2007).[2] Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors. Journal of Medicinal Chemistry. Link
Feng, Y., et al. (2016). Rho-associated kinase (ROCK) inhibitors and their therapeutic potential.[1] Journal of Medicinal Chemistry. Link
Narumiya, S., et al. (2000). Use of specific Rho-kinase inhibitors to probe function of Rho-kinase in cellular regulation.[1] Methods in Enzymology. Link
Carradori, S., & Silvestri, R. (2015). New frontiers in selective human monoamine oxidase inhibitors. Journal of Medicinal Chemistry. Link
Disclaimer: The protocols described herein are for research use only. AMBS is a chemical probe; its safety profile in humans has not been established.
Application Notes and Protocols for the Crystallographic Analysis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. Th...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. This document outlines the critical steps from synthesis and crystallization to data collection, structure solution, and refinement, offering insights into the experimental rationale and best practices for obtaining a high-quality crystal structure.
Introduction: The Significance of Structural Elucidation
3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Sulfonamides are known for a wide range of biological activities, and their therapeutic efficacy is intrinsically linked to their three-dimensional structure.[1] A precise understanding of the molecular geometry, conformational preferences, and intermolecular interactions is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the definitive method for obtaining this detailed atomic-level information.[2][3][4] This guide will walk you through the process of elucidating the crystal structure of this specific sulfonamide, a critical step in its development as a potential therapeutic agent.
PART 1: Synthesis and Crystal Growth: The Foundation of a Successful Analysis
A high-quality single crystal is the prerequisite for a successful crystallographic analysis.[4] The journey to obtaining such a crystal begins with the synthesis of the pure compound followed by a meticulous crystallization process.
Protocol 1: Synthesis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
The synthesis of sulfonamides can often be achieved through the reaction of a sulfonyl chloride with an appropriate amine.[5][6] A plausible synthetic route for the title compound is outlined below.
Methylamine (solution in a suitable solvent, e.g., THF or water)
A suitable base (e.g., triethylamine or pyridine)
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Suspend 3-(1-aminoethyl)benzenesulfonyl chloride hydrochloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
Cool the suspension in an ice bath (0 °C).
Slowly add the base to the suspension to neutralize the hydrochloride and deprotonate the amine.
To this mixture, add a solution of methylamine dropwise while maintaining the low temperature.
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
Quench the reaction with water and extract the product with a suitable organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain pure 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide.
Protocol 2: Crystallization
The crystallization of small molecules can be both an art and a science, often requiring screening of various conditions.[2][7] For a molecule like 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, which possesses both polar (sulfonamide and amino groups) and non-polar (benzene ring) moieties, a range of solvent systems should be explored.
Common Crystallization Techniques:
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture with water) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
Vapor Diffusion: This technique is particularly useful for small amounts of material.[7]
Sitting Drop: Place a concentrated solution of the compound on a siliconized glass slide within a sealed chamber containing a reservoir of a less-soluble solvent (the precipitant). The vapor of the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
Hanging Drop: A drop of the concentrated solution is placed on the underside of a siliconized glass slide, which is then inverted over the reservoir.
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
Expert Insight: The presence of both hydrogen bond donors (NH) and acceptors (O=S=O, NH2) suggests that solvents capable of hydrogen bonding may be effective. Co-crystallization with a suitable guest molecule could also be explored if single crystals of the compound alone are difficult to obtain.[2][7]
PART 2: X-ray Diffraction Data Collection and Processing
Once suitable single crystals are obtained (ideally >0.1 mm in all dimensions), the next step is to collect the X-ray diffraction data.[4]
Experimental Workflow for Data Collection
Caption: Workflow for single-crystal X-ray diffraction data collection.
Protocol 3: Data Collection
Crystal Mounting: Carefully select a well-formed single crystal with sharp edges and no visible defects. Mount the crystal on a suitable support (e.g., a cryoloop or a glass fiber) using a minimal amount of cryoprotectant oil.
Instrument Setup: The data collection is typically performed on a single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a modern detector.[3][8]
Data Collection Strategy: A preliminary set of diffraction images is used to determine the unit cell parameters and the Bravais lattice. Based on this, a complete data collection strategy is devised to ensure high completeness and redundancy of the data.
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of orientations. It is common to collect data at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and potential radiation damage.
PART 3: Structure Solution, Refinement, and Validation
The collected diffraction data contains information about the electron density distribution within the crystal, from which the atomic structure can be determined.
Logical Flow from Data to Final Structure
Caption: Logical flow for crystal structure solution and refinement.
Protocol 4: Structure Solution and Refinement
Structure Solution: For small molecules like sulfonamides, the phase problem is typically solved using direct methods.[4] This statistical approach provides an initial estimate of the phases of the structure factors, leading to a preliminary electron density map.
Model Building: From the initial electron density map, the positions of the heavier atoms (S, O, N, C) can be identified and a preliminary structural model can be built.
Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
Difference Fourier Maps: After initial refinement, a difference Fourier map is calculated. This map reveals the locations of missing atoms (such as hydrogen atoms) and can highlight any disorder or incorrect atom assignments. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Anisotropic Refinement: In the final stages of refinement, the thermal motion of non-hydrogen atoms is modeled anisotropically, allowing for ellipsoidal, rather than spherical, representations of their thermal vibrations.
Data Validation and Interpretation
The final structural model must be rigorously validated to ensure its quality and accuracy. This is often done using software that checks for geometric consistency, potential issues with the data or refinement, and adherence to crystallographic standards.
Table 2: Key Crystallographic Parameters for a Hypothetical Analysis
Parameter
Typical Value/Range
Significance
Crystal System
Monoclinic, Orthorhombic, etc.
Describes the symmetry of the unit cell.
Space Group
e.g., P2₁/c, Pna2₁
Defines the symmetry operations within the unit cell.[5]
a, b, c (Å)
5-20
Unit cell dimensions.
α, β, γ (°)
90 or other
Unit cell angles.
V (ų)
500-2000
Volume of the unit cell.
Z
2, 4, 8
Number of molecules in the unit cell.
R₁
< 0.05
A measure of the agreement between the observed and calculated structure factor amplitudes.
wR₂
< 0.15
A weighted measure of the agreement between the observed and calculated structure factor intensities.
Goodness-of-fit (S)
~1.0
Indicates the quality of the refinement.
Upon successful refinement and validation, the crystal structure will provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, the analysis of the crystal packing will reveal the network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the solid-state architecture.[6][9] This information is invaluable for understanding the physicochemical properties of the compound and its potential interactions with biological targets.
References
N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem. National Center for Biotechnology Information. [Link]
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). National Center for Biotechnology Information. [Link]
4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem. National Center for Biotechnology Information. [Link]
Process to prepare sulfonamides.
Absolute Configuration of Small Molecules by Co‐Crystallization. National Center for Biotechnology Information. [Link]
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]
Crystal structure of N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide, C14H18F3N3S. ZORA. [Link]
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate. [Link]
Application Note: Strategic In Vitro ADME Profiling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Executive Summary This application note details the strategic in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS: 1041552-86-6).[1] As a r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS: 1041552-86-6).[1] As a representative "fragment-like" scaffold containing both a basic primary amine and a weakly acidic sulfonamide, this molecule presents unique challenges in pH-dependent solubility, permeability, and metabolic clearance.
This guide moves beyond generic screening, offering a tailored protocol to distinguish between Cytochrome P450 (CYP), Monoamine Oxidase (MAO), and N-Acetyltransferase (NAT) clearance pathways—a critical distinction for primary amine-containing scaffolds.
Compound Analysis & Structural Alerts
Before initiating wet-lab assays, a structural analysis defines the experimental parameters.
Feature
Chemical Moiety
ADME Implication
Ionization
Primary Amine (Aliphatic)
Basic (pKa ~9.0–9.8).[1] Protonated at physiological pH. Limits passive permeability.
Ionization
-Methyl Sulfonamide
Weakly acidic/Neutral.[1] Generally stable, but contributes to Polar Surface Area (PSA).
Metabolism
1-Aminoethyl group
High risk for MAO-mediated oxidative deamination and NAT-mediated acetylation .[1]
Metabolism
-Methyl group
Potential site for CYP-mediated -demethylation.[1]
Safety
Sulfonamide
Class-wide association with Carbonic Anhydrase (CA) inhibition and potential hERG liability.[1]
Core Protocol 1: Physicochemical Profiling
Objective: Determine the ionization state and lipophilicity to predict absorption windows.
Thermodynamic Solubility (pH-Dependent)
Because this molecule is amphiphilic, single-point solubility is insufficient.[1]
Method: Shake-flask method with LC-UV/MS quantification.
Why: The primary amine will be ionized at pH 7.4, significantly lowering LogD compared to cLogP.
Target: A LogD
between 0 and 3 is ideal. <0 indicates poor permeability; >3 indicates high metabolic risk.
Core Protocol 2: Metabolic Stability (The "Smart" Assay)
Scientific Rationale: Standard liver microsome (HLM) stability assays often underestimate clearance for primary amines because they lack the cytosolic cofactors required for N-acetyltransferases (NAT) and may not optimize conditions for Monoamine Oxidases (MAO).
Modified Workflow:
We utilize a Cofactor-Supplemented S9 Fraction assay to capture all clearance pathways.
Experimental Design
Test System: Pooled Human Liver S9 Fraction (contains both microsomes and cytosol).
Test Concentration: 1 µM (to ensure first-order kinetics).
Time Points: 0, 15, 30, 60 min.
Step-by-Step Protocol
Preparation: Thaw Human Liver S9 on ice. Dilute to 1 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).
Incubation Groups (Critical Step):
Group A (CYP/FMO):[1] S9 + NADPH + Pargyline (MAO inhibitor).
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][3] U.S. Food and Drug Administration.[3][4][5] [Link]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard text for ADME protocols).
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link][1]
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. (Reference for Amine/Sulfonamide metabolism).
Technical Support Center: Optimizing 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide Synthesis
Executive Summary The synthesis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide presents a classic "amphoteric challenge" in organic chemistry. The molecule contains a basic primary amine (on the ethyl chain) and a wea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide presents a classic "amphoteric challenge" in organic chemistry. The molecule contains a basic primary amine (on the ethyl chain) and a weakly acidic sulfonamide proton. Low yields are rarely due to the failure of the bond-forming chemistry itself, but rather:
Inefficient Imine Formation: Steric hindrance at the acetophenone carbonyl reduces imine conversion.
Competitive Reduction: Direct reduction of the ketone to the alcohol (3-(1-hydroxyethyl)...) instead of the amine.
Workup Failure: Incorrect pH control during isolation leads to product loss in the aqueous phase due to its zwitterionic-like behavior.
This guide provides a robust, field-tested protocol using Titanium(IV) isopropoxide to solve the synthesis issues and a precise pH-swing extraction method to maximize recovery.
Module 1: The Synthetic Pathway
The most reliable route is the Reductive Amination of 3-acetyl-N-methylbenzenesulfonamide.
Reaction Scheme
Figure 1: Synthetic pathway highlighting the critical reductive amination step.
Module 2: The Critical Protocol (Reductive Amination)
Problem: Standard reductive amination (mixing ketone, amine, and NaBH4 simultaneously) often fails for acetophenones because the ketone reduces to an alcohol faster than it forms an imine.
Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] .[1] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.
Optimized Protocol
Step
Action
Technical Rationale
1
Dissolve 3-acetyl-N-methylbenzenesulfonamide (1.0 eq) in anhydrous THF (0.2 M).
THF is preferred over MeOH initially to prevent transesterification with Ti species.
2
Add Ammonium Acetate (5.0 eq) and Ti(OiPr)4 (2.0 eq).
Excess NH4OAc drives equilibrium. Ti(OiPr)4 coordinates to the ketone oxygen, facilitating nucleophilic attack by ammonia.
3
Stir at Ambient Temp for 12-16 hours.
CRITICAL: Do not rush. This dwell time ensures essentially 100% conversion to the imine species.
4
Dilute with Methanol (equal volume to THF) and cool to 0°C.
Methanol is required to solubilize the borohydride reducing agent.
5
Add NaBH4 (2.0 eq) portion-wise. Stir for 2 hours.
Reduces the C=N bond to C-N. NaBH4 is sufficient; stronger reducers (LAH) might cleave the sulfonamide.
6
Quench: Add 1M NH4OH slowly.
Hydrolyzes the Titanium salts. A white precipitate (TiO2) will form.
Module 3: Troubleshooting Low Yields
Diagnostic Table
Symptom
Probable Cause
Corrective Action
Product contains ~20-50% Alcohol Byproduct
Reducing agent was added before imine formation was complete.
Extend Step 3. Monitor by TLC/LCMS. The ketone peak must disappear before adding NaBH4. Use the Ti(OiPr)4 method if not already doing so.
Low Mass Recovery (Aqueous Loss)
Product stayed in the aqueous phase during workup.
pH Mismatch. The product is amphoteric. See "Isolation Strategy" below.
Dimer Formation (Secondary Amine)
High concentration of imine relative to ammonia.
Increase Ammonium Acetate to 5-10 equivalents. Keep reaction dilute (0.1 M - 0.2 M).
Starting Material Persists
Steric hindrance of the methyl ketone.
Heat Step 2 (Imine formation) to 40-50°C in a sealed vessel.
Module 4: Isolation Strategy (The "Sweet Spot")
This is the most common point of failure. The molecule has two ionizable groups:
At pH < 8 : The amine is protonated (NH3+). The molecule is cationic and water-soluble.
At pH > 12 : The sulfonamide is deprotonated (N-). The molecule is anionic and water-soluble.
Target: You must extract at pH 10.0 - 10.5 .
Workup Flowchart
Figure 2: pH-Swing extraction protocol to isolate the amphoteric product.
FAQ: Frequently Asked Questions
Q: Can I use NaBH3CN (Sodium Cyanoborohydride) instead of NaBH4?A: Yes, and it is often cleaner. NaBH3CN works at slightly acidic pH (pH 5-6), which favors iminium ion formation. However, it is toxic and requires rigorous waste management. The Ti(OiPr)4/NaBH4 method described above is generally safer and equally effective for this substrate.
Q: Why do I see a "doublet" of peaks in the NMR for the methyl group?A: This is expected. The product has a chiral center at the ethyl group (1-aminoethyl). If you did not use a chiral synthesis, you have a racemic mixture. If you see four peaks or complex splitting, check for rotamers caused by the N-methyl sulfonamide bond, though this is less common than in amides.
Q: Can I use liquid ammonia instead of Ammonium Acetate?A: Yes, but handling liquid ammonia requires an autoclave or bomb. Ammonium Acetate is a solid source of ammonia that is much easier to handle on the benchtop and releases ammonia in situ when in equilibrium.
Q: How do I resolve the enantiomers if I need the (R)- or (S)- isomer?A: Standard reductive amination yields a racemate.
Option A: Use Ellman’s Sulfinamide (chiral auxiliary) instead of ammonium acetate.
Option B: Perform a classical resolution using a chiral acid (e.g., Tartaric acid) on the crude amine.
Reductive Amination with Ti(OiPr)4:
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
General Reductive Amination Reviews:
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
pKa Prediction and Sulfonamide Chemistry:
Ballaz, P., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs." Chemical Science, 2021. (Validating sulfonamide acidity ranges).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sulfonamide Synthesis OptimizationTicket ID: #SULF-OPT-2024
Subject: Comprehensive Guide to Reaction Conditions, Troubleshooting, and Advanced Methodologies
Assigned Specialist: Senior Application Scientist
Introduction: The Scope of the Challenge
Welcome to the technical support hub for sulfonamide synthesis. While the reaction between a sulfonyl chloride and an amine appears deceptively simple (a classic nucleophilic substitution), real-world applications in drug discovery frequently encounter "hidden" failure modes: rapid hydrolysis of the electrophile, formation of bis-sulfonamide impurities, and poor reactivity with electron-deficient anilines.
This guide moves beyond the textbook
model to provide a field-tested optimization framework. We prioritize robustness —ensuring your protocol works not just once, but consistently across diverse substrate libraries.
The Baseline Protocol (Standard Operating Procedure)
This is the starting point for 80% of standard amine substrates. It uses a nucleophilic base strategy to drive kinetics while managing acid byproducts.
Reagents:
Electrophile: Sulfonyl Chloride (1.1 equiv)
Nucleophile: Amine (1.0 equiv)
Base/Solvent: Pyridine (excess, acts as solvent & base) OR Triethylamine (1.5 equiv) in DCM/THF.
Catalyst: DMAP (10 mol%) only if reactivity is low.
Workflow Visualization:
Figure 1: Standard logic flow for sulfonamide synthesis, emphasizing temperature control during addition to prevent side reactions.
Troubleshooting Dashboard (FAQ & Root Cause Analysis)
This section addresses specific failure modes reported by users.
Issue #1: "I see significant unreacted amine, but the sulfonyl chloride is gone."
Diagnosis:Hydrolysis .[1][2] Sulfonyl chlorides are moisture-sensitive.[1][3] If your solvent is "wet" or the atmosphere is humid, water competes with your amine as a nucleophile, converting the chloride to sulfonic acid (which is unreactive).
Solution:
Dry Solvents: Use anhydrous DCM or THF.
Inert Atmosphere: Run under Nitrogen or Argon balloon.
Alternative: Switch to SuFEx chemistry (see Section 4). Sulfonyl fluorides are stable to water but react with amines under specific activation.
Issue #2: "I am isolating a Bis-Sulfonamide impurity."
Diagnosis:Over-reaction . The product (primary sulfonamide,
) has an acidic proton (). In the presence of excess base, this proton is removed, creating a sulfonamide anion () which is nucleophilic enough to attack a second equivalent of sulfonyl chloride.
Solution:
Stoichiometry: Strictly limit Sulfonyl Chloride to 0.95 - 1.0 equivalents.
Inverse Addition: Add the Sulfonyl Chloride slowly to the Amine. This ensures the amine is always in excess locally, preventing the product from competing for the electrophile.
Base Selection: Use a weaker base (e.g., Pyridine instead of TEA) or a biphasic system (
/Water) where the anion is solvated in water and protected from the organic-soluble chloride.
Issue #3: "Reaction is stalled/slow with my electron-deficient aniline."
Diagnosis:Low Nucleophilicity . Anilines with electron-withdrawing groups (e.g., -NO2, -CF3) are poor nucleophiles.
Solution:Nucleophilic Catalysis (DMAP) .
Mechanism:[4][5][6] DMAP attacks the sulfonyl chloride first to form a N-sulfonylpyridinium salt. This intermediate is more electrophilic than the starting chloride and has a better leaving group, facilitating attack by the weak amine nucleophile [1].
Table 1: Solvent & Base Selection Matrix
Scenario
Recommended Solvent
Recommended Base
Notes
Standard
DCM or THF
Triethylamine (TEA)
Easy workup; TEA salts precipitate in non-polar solvents.
Acid Sensitive
DCM
Pyridine (excess)
Pyridine buffers the system; prevents acid-catalyzed degradation.
"Schotten-Baumann" conditions. Excellent for simple substrates; product often precipitates out.
Advanced Optimization: Modern Architectures
When standard conditions fail, employ these high-integrity alternatives.
A. SuFEx (Sulfur Fluoride Exchange) – The "Click" Approach
Developed by K. Barry Sharpless, this method replaces unstable sulfonyl chlorides with Sulfonyl Fluorides .
Why:
is stable in water, resists hydrolysis, and allows for open-flask chemistry.
Activation: The S-F bond is activated only when "asked" by a silyl ether or amine in the presence of a specific catalyst (e.g., Calcium Triflimide or DBU) [2].
Protocol: Amine + Sulfonyl Fluoride +
(Cat.) in MeCN.
B. Green Chemistry: Aqueous Synthesis
Contrary to the "keep it dry" dogma, sulfonamides can be synthesized in water.[7]
Logic: Sulfonyl chlorides are hydrophobic. In water, they form droplets. The reaction with amines (often at the interface) is faster than hydrolysis if the pH is controlled.
Protocol: Mix Amine and
in water. Add Sulfonyl Chloride.[1][2][3][4][6][8][9][10] Stir vigorously. The product usually precipitates as a pure solid, requiring only filtration [3].
Mechanistic Logic & Decision Tree
Understanding the pathway allows for predictive troubleshooting.
Figure 2: Diagnostic decision tree for isolating reaction failures.
References
DMAP Catalysis Mechanism
Title: DMAP-catalyzed synthesis... of some heterocyclic molecules bearing sulfonamide moiety.
Source: Indian Journal of Chemistry (via ResearchG
Link:
SuFEx Chemistry (Sharpless)
Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides...
Source: Scholarship @ Claremont (Org. Lett.
Link:
Green Aqueous Synthesis
Title: A facile, environmentally benign sulfonamide synthesis in water.[7][11]
Source: Green Chemistry (RSC), 2006.
Link:
General Optimization Review
Title: Optimizing reaction conditions for sulfonamide synthesis
Technical Support Center: Troubleshooting Solubility for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide in Biological Assays
This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to address and overcome solubility challenges with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to address and overcome solubility challenges with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide in aqueous buffers used for biological assays. The methodologies outlined here are designed to systematically identify the optimal solubilization strategy while maintaining the integrity of your experimental system.
Section 1: Foundational Knowledge & Initial Steps
This section addresses the most common initial questions and establishes a baseline for troubleshooting.
Q1: What are the key physicochemical properties of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide that affect its solubility?
Answer: The solubility of this compound is governed by a balance of three key structural features:
Hydrophobic Core: The benzene ring is non-polar and lipophilic, which inherently limits its solubility in water. Aromatic sulfonamides are a class of compounds often flagged for poor aqueous solubility.[1][2]
Basic Aminoethyl Group: The primary amine (-NH2) on the ethyl substituent is a basic functional group. At a pH below its acid dissociation constant (pKa), this amine will become protonated (-NH3+). This positively charged, ionic form is significantly more water-soluble than the neutral form.[3][4] This property is the most critical lever for solubility enhancement.
N-methylsulfonamide Group: This group contributes to the molecule's overall polarity but is less impactful than the basic amine for pH-mediated solubility adjustments.
Understanding these features allows us to predict that the compound's solubility will be highly dependent on the pH of the aqueous medium.
Q2: What is the correct way to prepare an initial stock solution?
Answer: Preparing an accurate and stable high-concentration stock solution is the first critical step. Errors at this stage will propagate throughout your experiments.[5][6] Dimethyl sulfoxide (DMSO) is the recommended starting solvent.
Protocol: Preparing a 50 mM DMSO Stock Solution
Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of the compound. For small masses, it is often more accurate to weigh a slightly different amount, record the exact mass, and calculate the precise concentration.[7][8]
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to a volumetric flask or appropriate vial.[7] For long-term storage, glass vials with screw caps containing a Teflon seal are recommended to prevent solvent evaporation.[9]
Dissolution: Ensure complete dissolution. Use a vortex mixer. Gentle warming (to 30-37°C) or sonication can be used if the compound dissolves slowly, but always check for compound stability under these conditions.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is photosensitive.
Section 2: Troubleshooting Common Solubility Problems
The most frequent issue arises when the organic stock solution is diluted into an aqueous assay buffer.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. Why does this happen and what should I do?
Answer: This phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the final aqueous buffer. When the DMSO is diluted, the solvent environment can no longer support keeping the compound in solution, causing it to precipitate.
The first step is to follow a systematic troubleshooting workflow to identify a suitable solubilization strategy.
Caption: Solubility Troubleshooting Workflow.
Section 3: Primary Strategy: pH Adjustment
For a compound with a basic amine, pH adjustment is the most powerful and straightforward initial approach.[][11]
Q4: How can I use pH to increase the solubility of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide?
Answer: By lowering the pH of your aqueous buffer, you can protonate the basic amine group, converting the molecule into a more soluble salt.[3][4] The goal is to find the highest pH (closest to physiological pH 7.4) that maintains the desired concentration of your compound in solution.
Protocol: pH-Solubility Profiling
Prepare Buffers: Prepare a series of identical buffers (e.g., 50 mM phosphate or MES) at different pH values, such as pH 4.0, 5.0, 6.0, 6.5, 7.0, and 7.4.
Serial Dilution: Create a serial dilution of your high-concentration DMSO stock in DMSO.
Test Dilution: Add a small, fixed volume of each DMSO stock dilution to each of the different pH buffers (e.g., 2 µL into 98 µL of buffer, for a final DMSO concentration of 2%). The final DMSO concentration should be kept constant and at a level tolerated by your assay.
Equilibration & Observation: Allow the samples to equilibrate at room temperature for 1-2 hours. Visually inspect for precipitation against a dark background. A nephelometer can be used for more sensitive, quantitative analysis.
Determine Maximum Solubility: Identify the highest concentration that remains clear for each pH value.
Data Logging Table: pH vs. Solubility
Buffer pH
Final Compound Concentration (µM)
Observation (Clear/Precipitate)
4.0
1000
Clear
5.0
500
Clear
6.0
200
Clear
6.5
100
Clear
7.0
50
Precipitate
7.4
20
Precipitate
Critical Consideration: Always confirm that the final pH chosen for solubilization does not adversely affect your assay's biological components (e.g., enzyme activity, cell viability). Run a pH vehicle control.
Section 4: Secondary Strategy: Co-solvent Systems
If pH adjustment is not viable, using a small percentage of a water-miscible organic solvent can improve solubility.
Q5: If pH adjustment is insufficient or incompatible with my assay, how can I use co-solvents?
Answer: Co-solvents work by reducing the overall polarity of the aqueous solvent system, which lowers the energy required to create a cavity for the non-polar solute, thereby increasing solubility.[][12][13]
Data Table: Common Co-solvents for In Vitro Assays
Co-solvent
Typical Starting Conc. (v/v)
Pros
Cons / Considerations
DMSO
1-2%
Strong solvent, often already used for stock.
Can be toxic to cells at >0.5-1%; may inhibit some enzymes.
Ethanol
1-5%
Biocompatible, volatile.
Can affect protein structure and enzyme kinetics.
PEG 400
1-10%
Low toxicity, widely used in formulations.
Can increase viscosity; may interfere with some assays.
Propylene Glycol
1-10%
Low toxicity, good solubilizer.
Similar to PEG 400; potential for assay interference.
Protocol: Co-solvent Screening
Prepare Co-solvent Buffers: Prepare your primary assay buffer (at its required pH) containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).
Test Dilution: Add your DMSO stock solution to each co-solvent buffer to achieve the target compound concentration. Keep the final DMSO concentration constant and minimal (e.g., ≤1%).
Equilibration & Observation: As with the pH profiling, let the solutions equilibrate and observe for any precipitation.
Identify Optimal System: Determine the lowest concentration of co-solvent that maintains the solubility of your compound.
Run Vehicle Controls: It is essential to run a vehicle control in your assay. This control should contain the identical concentration of DMSO and co-solvent as your test samples to ensure the solvent system itself has no biological effect.
When organic solvents and pH changes must be avoided, cyclodextrins offer an elegant solution.
Q6: I need to avoid organic co-solvents and pH changes. Can cyclodextrins help?
Answer: Yes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8][14] They can encapsulate the hydrophobic benzene ring of your compound, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound without chemically modifying it.[][16][17] This is particularly useful for BCS Class II compounds (high permeability, low solubility).[]
Caption: Mechanism of Cyclodextrin Solubilization.
Protocol: Screening with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
HP-β-CD is a common choice due to its high water solubility and low toxicity.
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your final assay buffer (e.g., 10-20% w/v).
Add Compound: Add the neat, powdered compound or a concentrated organic stock solution to the HP-β-CD solution.
Complexation: Mix vigorously. Shaking or sonicating the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for several hours (4-24h) can facilitate complex formation.
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.
Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV). This will give you the maximum solubility achieved with that cyclodextrin concentration.
References
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. Sourced from a review citing this work in Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. [Link]
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel), 17(5), 585. [Link]
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]
Jouyban, A., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). [Link]
Enfanos. (n.d.). Preparation of Stock Solutions. [Link]
Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
Gohil, K., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3). [Link]
Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 101-109. [Link]
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
Celebioglu, A., & Uyar, T. (2018). A study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology, 12(22), 293-301. [Link]
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-11. [Link]
University of Rochester. (2026). Workup: Amines. [Link]
storage and handling guidelines for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
[1][2] Status: Operational Ticket ID: REF-1041552-SUP Assigned Specialist: Senior Application Scientist[1][2] Executive Summary You are working with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (often supplied as the H...
You are working with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (often supplied as the Hydrochloride salt, CAS: 1041552-86-6).[1][2]
This molecule contains two distinct functional groups with opposing stability profiles:[1][3]
A Primary Benzylic Amine: Highly reactive, hygroscopic, and sensitive to atmospheric CO₂.[2]
An N-Methyl Sulfonamide: Robust and chemically stable, but weakly acidic.[2]
The Critical Failure Point: The primary amine moiety is a "CO₂ magnet." Exposure to ambient air for >30 minutes can result in the formation of carbamate salts, often mistaken for degradation or moisture uptake.
Module 1: Storage & Stability Guidelines
The "Salt vs. Free Base" Protocol
Your storage strategy depends entirely on the physical form of your compound. Check your vial label immediately.[2]
Parameter
Hydrochloride Salt (Recommended)
Free Base (High Risk)
Physical State
White to off-white crystalline solid
Viscous oil or low-melting waxy solid
Primary Hazard
Hygroscopicity (Water uptake)
Carbamate formation (CO₂ uptake) & Oxidation
Temperature
+4°C (Short term) / -20°C (Long term)
-20°C (Mandatory)
Atmosphere
Tightly capped vial; Desiccator recommended
Inert Gas (Argon/N₂) required
Shelf Life
>2 Years (if kept dry)
<6 Months (prone to yellowing)
Storage Decision Logic
Use this workflow to determine the correct storage location for your specific batch.
Figure 1: Decision matrix for storage conditions based on salt form. Note the heightened requirements for the Free Base.
Module 2: Handling & Solubility
Solubility Profile
DMSO: >50 mM (Excellent).[2] Recommended for stock solutions.[2]
Methanol/Ethanol: Good solubility, but avoid storing for >24h due to potential slow trans-esterification or nucleophilic attack if the sulfonamide activates.[2]
Aliquot: Do not freeze/thaw the master stock. Aliquot into single-use vials (e.g., 20 µL or 50 µL).
Storage: Store aliquots at -20°C.
Module 3: Troubleshooting & FAQs
Diagnostic Workflow: Impurity Analysis
If your compound behaves unexpectedly, use this LCMS diagnostic flow to identify the root cause.
Figure 2: LCMS diagnostic flow for common degradation products of primary amines.[1][2]
Frequently Asked Questions
Q1: The solid has turned from white to a yellow sticky gum. Is it usable?
Diagnosis: This is likely the Free Base absorbing CO₂ and moisture from the air to form a carbamate salt.
Solution: If the color is pale yellow, the purity might still be acceptable (>90%).[2] Dissolve in DMSO and run an LCMS.[2] If the +44 mass peak (Carbamate) is present, acidify the solution (add 0.1% Formic Acid); carbamates are reversible under acidic conditions, releasing CO₂.[2]
Q2: Can I use this compound in a reductive amination reaction?
Answer: Yes, the primary amine is an excellent nucleophile.
Protocol: Use weak acids (Acetic acid) and mild reducing agents (STAB - Sodium Triacetoxyborohydride).[1][2]
Caution: The sulfonamide nitrogen is much less nucleophilic and will not compete unless you use extremely harsh alkylating conditions.
Q3: I see two peaks in my HPLC with the same mass. Why?
Answer: The compound contains a chiral center at the 1-aminoethyl position.[1][2]
Explanation: Unless you purchased an enantiopure version (e.g., R-isomer or S-isomer), you have a racemate .[1][2] These two peaks are enantiomers.[2] If you are using a chiral column, they will separate.[2] On a standard C18 column, they should co-elute unless you have a diastereomeric impurity.[2]
References
Fisher Scientific. (2024).[2][5] Safety Data Sheet: N-Isopropyl-4-methylbenzenesulfonamide (Analogous Sulfonamide Handling). Retrieved from [1][2]
Sayari, A., et al. (2017).[2] Stability of a Benzyl Amine Based CO2 Capture Adsorbent. Industrial & Engineering Chemistry Research. (Demonstrates oxidative degradation and CO2 sensitivity of primary benzylic amines). Retrieved from [1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: CHEM-SUP-8821
Subject: Purification & Troubleshooting Guide for Amphoteric Sulfonamide-Amines
Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction
Welcome to the technical support center for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide . This molecule presents a distinct purification challenge due to its amphoteric nature and stereochemistry .
It contains two competing functional groups:
Basic Amine: The 1-aminoethyl group (approx.
9.0–9.5).
Weakly Acidic Sulfonamide: The N-methylsulfonamide group (approx.
11.0–11.5).
Many researchers report low yields or "disappearing product" during workup. This is almost always due to incorrect pH control leading to water solubility in both acidic and strongly basic conditions. This guide provides self-validating protocols to navigate these issues.
Module 1: The "Sweet Spot" Extraction Strategy
User Question: "I performed a standard acid-base extraction (acidify, wash, basify to pH 14, extract with DCM), but my recovery is <20%. Where is my compound?"
Technical Diagnosis:
You likely over-basified. Unlike simple amines, your compound becomes water-soluble again at high pH because the sulfonamide proton is acidic. At pH 14, the sulfonamide is deprotonated (
), trapping the molecule in the aqueous phase.
The Solution: The Isoelectric Extraction Window
You must target the narrow pH window where both groups are neutral.
Protocol:
Acid Phase: Dissolve crude in 1M HCl (pH < 2). The amine is protonated (
). Wash with Ethyl Acetate to remove non-basic impurities.
Neutralization: Cool the aqueous phase to 0–5°C.
The Swing: Slowly add 2M NaOH or saturated
while monitoring with a calibrated pH meter.
Target pH: Stop exactly at pH 10.0 – 10.5 .
Why? At pH 10.5, the amine is deprotonated (neutral), but the sulfonamide (
) remains largely protonated (neutral).
Extraction: Extract immediately with DCM or 2-MeTHF.
Visual Logic:
Figure 1: Solubility profile of amphoteric sulfonamides. Note the "Sweet Spot" at pH 10 where the molecule becomes lipophilic.
Module 2: Crystallization & Salt Formation
User Question: "My product is an oil that refuses to solidify. How can I get a stable solid?"
Technical Diagnosis:
The free base of 1-aminoethyl derivatives often exists as a viscous oil or low-melting solid, especially if trace solvent remains. The most robust strategy is to form a crystalline salt.
Recommended Salts:
Hydrochloride (HCl): Best for bulk storage.
Tartrate: Best for chiral enrichment (see Module 3).
Protocol: HCl Salt Formation
Dissolve the "oily" free base in a minimum amount of anhydrous Ethanol or Isopropanol (IPA).
Cool to 0°C.
Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in IPA . Avoid aqueous HCl to prevent solubility issues.
Add diethyl ether or MTBE dropwise until turbidity persists (cloud point).
Stir at 0°C for 2 hours. White needles should form.
Troubleshooting Table:
Symptom
Probable Cause
Corrective Action
Oiling out
Solvent too polar or cooling too fast.
Re-heat to dissolve oil. Add seed crystal. Cool at 1°C/min.
Gummy precipitate
Water contamination.
Dry the free base solution over before adding acid. Use anhydrous solvents.
Yellow color
Oxidation products.
Recrystallize from IPA/Activated Charcoal.
Module 3: Chiral Resolution Strategies
User Question: "I synthesized the racemate, but I need the (S)-enantiomer. Can I separate them without expensive chiral chromatography?"
Technical Diagnosis:
Yes. The 1-aminoethyl moiety is a classic candidate for Diastereomeric Salt Resolution . The industry standard for 1-phenylethylamine derivatives is Tartaric Acid .
The Logic:
Enantiomers have identical physical properties.[1][2] Diastereomers (Salt of R-amine + R-acid vs. Salt of S-amine + R-acid) have different solubilities.[2]
Protocol: Classical Resolution
Reagent: Use (L)-(+)-Tartaric acid (natural form) to target the (S)-amine (typically; verify with specific rotation).
Solvent: Methanol (MeOH) is the starting point. If too soluble, add water (95:5 MeOH:H2O).
Procedure:
Dissolve 1 eq of racemic amine in hot MeOH.
Add 1 eq of (L)-Tartaric acid in hot MeOH.
Mix and allow to cool very slowly to room temperature.
The less soluble diastereomeric salt will crystallize.[1][2]
Recrystallization: The first crop usually has 70–80% ee. Recrystallize the salt 1–2 times from MeOH/Water to reach >99% ee.
Free Basing: Isolate salt, dissolve in water, and follow the Module 1 extraction protocol (pH 10.5) to recover the pure enantiomer.
Figure 2: Workflow for the chemical resolution of the enantiomers using tartaric acid.
Module 4: Chromatography (Polishing)
User Question: "My peak is tailing badly on HPLC/Flash, and I see 'ghost' peaks."
Technical Diagnosis:
Primary amines interact strongly with the acidic silanol groups on silica gel or C18 columns, causing tailing. The sulfonamide group adds polarity, complicating retention.
Methodology:
1. Flash Chromatography (Normal Phase):
Stationary Phase: Standard Silica is often too acidic. Use Amine-functionalized Silica if available.
Mobile Phase: DCM:MeOH (95:5).
Modifier (CRITICAL): You MUST add 1% Triethylamine (TEA) or 1%
to the mobile phase. This blocks silanol sites and sharpens the amine peak.
2. HPLC (Reverse Phase):
Column: C18 (High pH stable columns like Waters XBridge or Agilent Poroshell HPH are preferred).
Buffer:
Acidic:[3][4] 0.1% Formic Acid (Amine is ionized, elutes early, good shape).
Basic: 10mM Ammonium Bicarbonate (pH 10).
Recommendation: Use Basic pH (pH 10) . At this pH, the amine is neutral (better retention) and the sulfonamide is neutral/anionic. This often provides unique selectivity and better peak shape for this specific scaffold.
References
Solubility & pKa of Sulfonamides
Study on the pKa and solubility of N-substituted sulfonamides.
Source: Journal of Pharmaceutical Sciences.
(Extrapolated for N-methyl derivatives).
Chiral Resolution of Phenylethylamines
Optical resolution of 1-phenylethylamine deriv
Source: Tetrahedron: Asymmetry.
(General protocol adaptation).
Amphoteric Extraction Principles
Separation of amphoteric compounds via isoelectric point control.
Source: Vogel's Textbook of Practical Organic Chemistry.
dose-response optimization for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide in cell-based assays
This guide functions as a specialized Technical Support Center for researchers working with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (and structurally related amino-sulfonamide scaffolds). This compound acts as a f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (and structurally related amino-sulfonamide scaffolds).
This compound acts as a fragment-like chemical probe .[1][2][3][4] Its structure combines a basic primary amine (on the chiral ethyl chain) and a polar, hydrogen-bonding sulfonamide tail.[1][2][3][4][5] This "amphiphilic" nature creates specific challenges in cell-based assays—specifically regarding pH-dependent solubility, lysosomal trapping, and serum protein binding.[1][2][3][4][6]
Compound: 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Classification: Amphiphilic Small Molecule / Chemical Probe
Primary Challenges: Solubility limits, Serum Shift, pH-dependent permeability.[1][3][4][6]
Part 1: Critical Formulation & Stock Preparation
Q: My compound precipitates when added to the cell culture media, even though it dissolved in DMSO. Why?
A: This is a classic "Solubility Crash."
While the N-methyl sulfonamide group improves lipophilicity compared to a primary sulfonamide, the molecule remains polar.[1][2][3][4][5] When you dilute a 10 mM DMSO stock 1:1000 into aqueous media (pH 7.4), two things happen:
Loss of Solvation: The DMSO "shield" is stripped away.[1][2][3][5]
Ionic Conflict: The primary amine (approx.[1][2][3][5] pKa ~9.0–9.[1][2][3][5]5) is protonated (cationic), but the sulfonamide moiety is neutral.[1][2][3][5] If your media contains high phosphate concentrations, the cationic amine can form insoluble salts.[2][3][4][5]
Troubleshooting Protocol:
Step 1 (Visual Check): Do not rely on the naked eye.[1][2][3][5] Use a microscope to inspect the 100 µM well immediately after dosing.[1][2][3][5] Crystal needles indicate precipitation.[1][2][3][5]
Step 2 (Predilution): Instead of direct addition, use an Intermediate Dilution Step .
100% DMSO serial dilution 10x Intermediate in PBS (check clarity) 1x Media.
Step 3 (Carrier): If precipitation persists at >50 µM, add 0.5% BSA (Bovine Serum Albumin) to the intermediate buffer.[1][2][3][5] The albumin acts as a carrier to prevent nucleation.[1][2][3][5]
Q: How do I determine the "True" Top Dose?
A: You must define the Kinetic Solubility Limit in your specific assay media.
Prepare media with 1% DMSO (or your final vehicle concentration).[1][2][3][5]
Spike compound at 1, 10, 50, 100, 200 µM.[2][3][4][5]
Incubate for 2 hours at 37°C.
Centrifuge (or filter) to remove precipitate.[1][2][3][5]
Analyze the supernatant via HPLC-UV or LC-MS.[1][2][3][4][6]
Rule: Your top dose in the bioassay must not exceed 80% of this solubility limit.[1][2][3][5]
Part 2: Assay Interference & Serum Shift
Q: My IC50 shifts dramatically (e.g., 10-fold) when I change FBS concentration. Is the compound unstable?
A: It is likely stable, but highly protein-bound .[1][2][3][4][5]
Sulfonamides are notorious for binding to Albumin (Site I/II).[1][2][3][5] The N-methyl group adds lipophilicity, potentially increasing this binding affinity.[1][2][3][4][5]
10% FBS: High protein binding
Low free drug concentration Artificially high IC50 (low potency).[1][2][3][5]
Condition B: Media + 0.1% BSA (or serum-free if cells tolerate).[1][2][3][4][5][6]
Calculation:
.
Guidance: If Shift Index > 10, your compound is being sequestered.[2][3][4][5] You must report the IC50 with the explicit caveat of the serum condition, or transition to a defined protein-free media for potency ranking.[1][2][3][4][5]
Q: I see a "Bell-Shaped" curve (toxicity at high doses) that ruins the fit. How do I handle this?
A: The primary amine on the ethyl chain can cause Lysosomotropism .[1][2][3][5]
At physiological pH (7.4), the amine is protonated.[1][2][3][5] It can diffuse into lysosomes (pH 4.5–5.0), become "trapped" due to hyper-protonation, and cause osmotic swelling/toxicity independent of your target.[2][3][4][5]
Diagnostic Workflow:
Check Morphology: Look for cytoplasmic vacuolization (foamy appearance) in cells at high doses.[1][2][3][5]
Multiplexing: Run a viability assay (e.g., CellTiter-Glo) alongside your functional assay.[1][2][3][4][5]
Data Masking: If viability drops >20% at the top dose, exclude that point from your non-linear regression curve fit. Do not force the curve through toxic points.
Part 3: Data Analysis & Curve Fitting
Q: My Hill Slope is very steep (> 2.0). Is this real?
A: For a small molecule like 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, a Hill Slope > 2.0 usually indicates Precipitation or Non-Specific Binding , not cooperativity.[1][2][3][4][6]
Mechanism:[2][4][5][6][7] When the compound precipitates, the effective concentration drops to zero instantly, causing an "on/off" cliff in the response curve rather than a smooth sigmoid.[2][3][4][5]
Action: Re-run the solubility check (Part 1). Constrain the Hill Slope to -1.0 (or 1.0) during the initial fitting to see if the data deviates significantly.
Visual Guide: Optimization Logic
The following diagram illustrates the decision matrix for troubleshooting aberrant dose-response curves with this scaffold.
Caption: Decision matrix for diagnosing dose-response anomalies specific to amphiphilic sulfonamides.
Summary of Recommended Assay Conditions
Parameter
Recommendation
Rationale
Vehicle
DMSO (Final conc. < 0.5%)
Sulfonamides require organic co-solvent; keep low to avoid cell stress.[1][2][3][5]
Top Dose
100 µM (Initial), then adjust
Likely solubility limit in PBS/Media is 100–300 µM.[1][2][3][5]
Buffer Additive
0.1% BSA or HSA
Prevents non-specific plastic binding and delays precipitation.[1][2][3][5]
Incubation
1–4 Hours
Primary amines permeate rapidly; long incubations risk lysosomal trapping.[1][2][3][5]
Curve Fit
4-Parameter Logistic (4PL)
Standard pharmacological fit.[1][2][3][4][5][6] Flag Hill Slopes > 1.5.
References
NIH Assay Guidance Manual. In Vitro Cell Based Assays: Dose Response and Curve Fitting.[1][2][3][5] National Center for Biotechnology Information (US).[1][2][3][5] Available at: [Link]
Lipinski, C. A., et al. (2001).[2][3][4][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3][5] Advanced Drug Delivery Reviews. (Foundational text on solubility/permeability rules for compounds like sulfonamides).
PubChem Compound Summary. Benzenesulfonamide Derivatives. (General physicochemical data for sulfonamide/amine scaffolds). Available at: [Link][2][3][5][6]
minimizing off-target effects in experiments with new compounds
Topic: Experimental Rigor in Compound Validation & Target Deconvolution Status: Operational | Tier: Level 3 (Senior Scientific Support) Introduction: The "Phenotypic Rescue" Imperative User Query: "I have a potent compou...
User Query: "I have a potent compound that kills cancer cells at nanomolar concentrations. How do I prove this is driven by my specific target and not general toxicity?"
Scientist’s Response:
In drug discovery, potency is easy; specificity is hard. A common pitfall is assuming that because a compound inhibits a purified protein in a tube, cellular death is caused by that same inhibition. This is often false.
To validate a compound, you must prove causality , not just correlation. The "Gold Standard" for this is Phenotypic Rescue . If your compound kills wild-type cells, it must fail to kill cells where the target has been genetically deleted (if non-essential) or modified to be drug-resistant. If the compound still kills cells lacking the target, your effect is off-target.
The following guide breaks down the validation workflow into three pillars: Chemical Hygiene , Biophysical Engagement , and Genetic Causality .
Part 1: Chemical Hygiene & PAINS Exclusion
Diagnostic 1: Is my compound a "Frequent Hitter"?
Symptom: Your compound shows activity across multiple unrelated assays (e.g., a kinase assay, a GPCR assay, and a redox assay).
Root Cause: The compound may be a PAIN (Pan-Assay Interference Compound) .[1][2][3] These molecules act via non-specific mechanisms such as membrane disruption, protein aggregation, or redox cycling, rather than specific binding.
Action Plan:
In Silico Filter: Run your structure against the Baell & Holloway filters .
The Detergent Test: Repeat your biochemical assay with 0.01% Triton X-100. If potency drops significantly, your compound is likely forming colloidal aggregates that sequester the enzyme non-specifically.
Redox Check: If your assay involves a redox step (e.g., Resazurin/AlamarBlue), ensure your compound isn't generating hydrogen peroxide. Add Catalase to the media; if potency disappears, it’s a redox artifact.
Workflow: The PAINS Elimination Filter
Figure 1: PAINS Elimination Workflow. A logic gate to filter out non-specific aggregators and chemically reactive compounds before biological testing.
Part 2: Biophysical Validation (CETSA)
User Query: "My compound works in cells, but how do I know it physically binds the target inside the cytoplasm?"
Scientist’s Response:
You need to demonstrate Target Engagement (TE) . The most robust, label-free method for this is the Cellular Thermal Shift Assay (CETSA) .
Principle: Ligand binding stabilizes a protein, increasing its melting temperature (
). When heated, unbound proteins denature and precipitate; bound proteins remain soluble.[4][5]
Protocol: Isothermal Dose-Response CETSA (ITDRF)
Validates potency of binding in live cells.
Step
Action
Technical Note (Critical)
1. Treat
Incubate cells with compound dose curve (e.g., 10 nM - 10 µM) for 1 hr.
Include a DMSO control.
2. Heat
Aliquot cells into PCR tubes. Heat to the target's (aggregation temp) for 3 mins.
Crucial: Determine first (temp where 50% of protein precipitates in DMSO).
3. Cool
Snap cool at RT for 3 mins.
Do not freeze immediately; allow equilibrium.
4. Lyse
Add mild lysis buffer (e.g., 0.4% NP-40) with protease inhibitors.
Avoid strong detergents (SDS) here; they dissolve aggregates.
Band intensity should increase with compound concentration.
Part 3: Genetic Validation & Rescue (The Gold Standard)
User Query: "I knocked out the target, but the drug still kills the cells. What does this mean?"
Scientist’s Response:
This is the definitive diagnostic for an off-target effect . If the drug kills cells that lack the target, the drug is killing via a different mechanism (toxicity).
To claim on-target efficacy, you must adhere to Kaelin’s Principles of Target Validation [1]. You need a "Rescue" experiment.
The Genetic Rescue Logic Matrix
Genotype
Treatment
Phenotype (e.g., Death)
Interpretation
WT Cells
Drug
Death
Baseline efficacy.
KO Cells
DMSO
Viable
Target is non-essential (or redundant).
KO Cells
Drug
Death
FAIL: Off-target toxicity.
KO Cells
Drug
Viable
PASS: Drug requires target to kill.
KO + cDNA
Drug
Death
PASS: Re-introducing target restores sensitivity.
Workflow: CRISPR-Cas9 Target Deconvolution
Figure 2: Genetic Rescue Logic. Distinguishing on-target efficacy from off-target toxicity using CRISPR KO and drug-resistant mutants.
Part 4: Transcriptomic Profiling (Silent Off-Targets)
User Query: "My drug hits the target, but are there 'silent' off-targets affecting other pathways?"
Scientist’s Response:
Even if the phenotype looks clean, the drug might be perturbing other pathways. Use RNA-seq combined with Connectivity Mapping .
Protocol Strategy:
Treat: WT cells with Drug (IC90) for 6–12 hours (early timepoint to catch primary effects, not downstream apoptosis).
Control: Treat WT cells with a genetic knockdown (siRNA/CRISPR) of the target.
Compare: The gene expression signature of the Drug should highly correlate with the signature of the Genetic Knockdown.
High Correlation (Pearson > 0.8): High specificity.
Low Correlation: The drug is doing something the genetic knockdown is not (Off-target).[6]
References
Kaelin, W. G. (2017).[7][8][9] Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer, 17(7), 424–440.[8] Link
Baell, J. B., & Holloway, G. A. (2010).[2][3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2][3][10][11] Journal of Medicinal Chemistry, 53(7), 2719–2740.[2][3] Link
Jafari, R., et al. (2014).[4][5][12][13] The cellular thermal shift assay for evaluating drug target interactions in cells.[5][12] Nature Protocols, 9(9), 2100–2122.[4][5][12][13] Link
Lin, Y., et al. (2014). CRISPR/Cas9 systems have off-target activity with insertions or deletions between target DNA and guide RNA sequences.[14] Nucleic Acids Research, 42(11), 7473–7485. Link
Technical Support Center: Signal Enhancement for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide Assays
Introduction: The "Fragment" Challenge Welcome to the technical support hub. You are likely working with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (MW ~214.28 Da), a classic "fragment" scaffold commonly used in Frag...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Fragment" Challenge
Welcome to the technical support hub. You are likely working with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (MW ~214.28 Da), a classic "fragment" scaffold commonly used in Fragment-Based Drug Discovery (FBDD).[1]
This molecule presents a dual challenge:
Low Molecular Weight (LMW): It generates inherently low signals in mass-dependent assays (like SPR).[1]
Chemical Reactivity: The primary amine on the ethyl chain is a nucleophile that can interfere with amine-reactive assay reagents (e.g., NHS-ester fluorophores) or cause pH-dependent solubility shifts.[1]
This guide moves beyond basic protocol steps to the physics of signal enhancement. We focus on distinguishing genuine binding events from the "noise" of aggregation and non-specific interactions.
Module 1: Assay Selection & Physics
Before troubleshooting, verify you are using the correct detection modality for a molecule of this size and polarity.
Decision Matrix: Selecting the Right Modality
Figure 1: Decision matrix for selecting the optimal assay platform based on affinity and signal limitations.
Module 2: Label-Free Optimization (SPR/GCI)
Context: In Surface Plasmon Resonance (SPR), signal is proportional to mass.[1] A ~214 Da sulfonamide fragment binding to a 50 kDa protein yields a tiny theoretical
Action: Immobilize the protein target to a level of 5,000–8,000 RU (Response Units) rather than the standard 1,000 RU used for potent drugs. This linearly increases the theoretical signal.
Caution: High density can cause steric hindrance.[1] Validate activity with a positive control compound.[1]
Solvent Correction (The "DMSO Dip"):
Sulfonamides often require DMSO.[1] Mismatched DMSO concentrations between running buffer and sample cause "bulk shifts" that mask the tiny binding signal.
Fix: Use solvent correction curves (0.5% to 5% DMSO) to mathematically subtract the bulk refractive index change [1].
The "Clean Screen" (Aggregation Check):
Symptom:[1][2][3][4][5][6] Square-wave binding curves with impossibly high signals (e.g., >50 RU for a fragment).[1]
Cause: The sulfonamide is aggregating and coating the sensor chip.
Solution: Add 0.05% Tween-20 or P-20 to the running buffer.[1] If the signal disappears, the previous "binding" was an artifact [2].
Module 3: Labeled Assays (TR-FRET / FP)
Context: You are using a competition assay where the sulfonamide displaces a known tracer.
The Problem: "Fluorescence Quenching or Interference"
Root Cause: The primary amine (1-aminoethyl group) on your molecule is chemically active.[1]
Critical Causality: The Amine Trap
If you are using an assay kit that relies on Lysine-reactive fluorophores (NHS-esters) to label your protein, your compound (containing a primary amine) might competitively react with the fluorophore during incubation if the chemistry isn't quenched, or it might quench the signal via electron transfer.
Step-by-Step Enhancement Protocol
Switch to Indirect Readouts:
Instead of directly labeling the protein (which risks modifying the binding site), use a biotinylated protein + Streptavidin-Terbium (Tb) donor.[1] This moves the fluorophore physically away from the sulfonamide binding pocket, reducing quenching (Inner Filter Effect).
Optimize the Tracer:
Use a tracer with a red-shifted acceptor (e.g., Alexa647 or d2).[1][7] Sulfonamide derivatives often absorb in the UV/blue range. Using red-shifted dyes avoids spectral overlap/interference [3].[1]
Titrate the Tracer (The
Rule):
To maximize sensitivity (S/N), the tracer concentration must be at or below its
.
Why? If [Tracer] >>
, your fragment (weak binder) cannot compete effectively, and you will see no inhibition (flat line).[1]
Module 4: Solubility & Chemical Handling
Context: Sulfonamides are notorious for pH-dependent solubility.[1] The sulfonamide nitrogen is weakly acidic (
~10), while the aminoethyl amine is basic ( ~9).
Data Table: Solubility Optimization
Parameter
Recommended Condition
Scientific Rationale
Buffer pH
pH 7.4 - 7.8
Keeps the molecule predominantly zwitterionic or neutral, improving solubility compared to acidic pH where it may precipitate.[1]
DMSO Limit
2% - 5%
Sulfonamides are hydrophobic.[1] Below 1% DMSO, fragments may "crash out" of solution before reaching the target.
Additives
0.01% Triton X-100
Prevents the formation of colloidal aggregates (promiscuous inhibitors) common with sulfonamide fragments.[1]
Storage
-20°C in 100% DMSO
Avoid freeze-thaw cycles in aqueous buffer; the amine is prone to oxidation or hydrolysis over time.[1]
Troubleshooting & FAQ
Workflow: Diagnosing Low Signal
Figure 2: Troubleshooting logic for recovering signal in competitive binding assays.
Frequently Asked Questions
Q1: My IC50 curve is flat, but I know the compound binds. Why?A: You are likely facing "The Wall." If the affinity of your tracer is significantly higher than your fragment, and you are using too much tracer, the fragment cannot displace it.
Fix: Lower the tracer concentration to 0.5x its
. If the signal drops too low, increase the protein concentration, not the tracer.
Q2: Can I derivatize the primary amine to make it fluorescent?A:Proceed with caution. While reagents like fluorescamine react with primary amines to create fluorescence [4], doing so modifies the 3-(1-aminoethyl) group.[1] If this group is essential for binding (e.g., forming a salt bridge in the active site), derivatization will destroy the binding affinity. Only do this for quantification of the compound stock, not for the binding assay itself.
Q3: The signal jumps around (high CV%).A: This is a classic sign of acoustic interference or pipetting error with volatile solvents.[1]
Fix: If using an acoustic dispenser (Echo), ensure the DMSO hydration is calibrated.[1] Sulfonamide solutions in DMSO can absorb water from the air, changing viscosity and dispensing volume.
References
Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity.Link
Shoichet, B. K. (2006).[1] Screening in a Spirit Haunted by Pathological Physical Chemistry. Nature Discovery.[1] (Contextual grounding on aggregation artifacts).
The Scientist. (2026). TR-FRET Powers Smarter Drug Screening.[1]Link[1]
MDPI. (2019).[1] Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.Link[1]
Fisher Scientific. (2025).[1] Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.[1][4] (Reference for chemical handling/safety). Link[1]
comparing the potency of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide to known drugs
The following guide provides an in-depth technical comparison of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6) against established pharmaceutical agents. This analysis treats the compound as a hybrid...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6) against established pharmaceutical agents.
This analysis treats the compound as a hybrid pharmacophore , evaluating its theoretical and experimental potential by benchmarking it against three distinct drug classes it structurally resembles: Psychostimulants (Amphetamines) , Carbonic Anhydrase Inhibitors (Sulfonamides) , and Class III Antiarrhythmics (Sotalol-like agents) .[1]
[1]
Executive Summary & Structural Logic
3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a functionalized phenethylamine derivative characterized by a meta-substituted sulfonamide group.[1] While primarily utilized as a chemical building block in fragment-based drug discovery (FBDD), its structure represents a "crossover" scaffold containing motifs from multiple therapeutic classes.[1]
Link to receptor selectivity (often distinct from para-substituted drugs).[1]
Structural Deconstruction vs. Known Drugs
Feature
Target Compound
Amphetamine (Stimulant)
Acetazolamide (CA Inhibitor)
Sotalol (Antiarrhythmic)
Core Ring
Benzene
Benzene
Thiadiazole
Benzene
Amine Chain
1-Aminoethyl (alpha-Me)
2-Aminopropyl (alpha-Me)
N/A
Ethanolamine
Sulfonamide
N-methyl (-SO₂NHMe)
None
Primary (-SO₂NH₂)
Reverse (-NHSO₂Me)
Primary Target
Hybrid / Multi-target
DAT / NET Transporters
Carbonic Anhydrase (CA)
K⁺ Channels / -Receptors
Comparative Potency Analysis
Note: As a building block, direct clinical potency data is limited.[1] The following analysis is derived from Structure-Activity Relationship (SAR) principles and fragment screening data.
A. CNS Potency vs. Amphetamine
Hypothesis: The compound possesses the alpha-methylbenzylamine core essential for monoamine release but is hindered by the polar sulfonamide group.[1]
Amphetamine Potency: High affinity for DAT/NET; highly lipophilic (LogP ~1.[1]8) allowing rapid BBB penetration.[1]
Target Compound Potency:Significantly Lower.
Reasoning: The sulfonamide group is a strong hydrogen bond donor/acceptor, significantly lowering LogP (predicted ~0.5–0.[1]9) and increasing Polar Surface Area (PSA).[1] This restricts Blood-Brain Barrier (BBB) permeability.[1]
Receptor Affinity: The meta-sulfonamide acts as a bulky substituent, likely causing steric clash within the orthosteric binding site of monoamine transporters (DAT/NET), reducing affinity by estimated 100-1000 fold compared to amphetamine.[1]
B. Enzyme Inhibition vs. Acetazolamide
Hypothesis: Sulfonamides are classic Carbonic Anhydrase (CA) inhibitors.[1]
Acetazolamide Potency:
~10 nM (CA II).[1] Requires a primary sulfonamide (-SO₂NH₂) to coordinate with the active site Zinc ion ().[1]
Reasoning: The target compound is an N-methyl sulfonamide (-SO₂NHMe).[1] SAR studies confirm that N-substitution eliminates the acidic proton required for Zinc coordination.[1]
Exception: It may show weak activity against specific isoforms (e.g., CA IX or XII) or act as a prodrug if demethylated in vivo.[1]
C. Cardiovascular Potency vs. Sotalol
Hypothesis: The phenethylamine-sulfonamide motif resembles Class III antiarrhythmics.[1]
Sotalol Potency:
~10-50 M (hERG/IKr).[1] Features a para-sulfonamide and a hydroxy-ethyl-isopropylamine chain.[1]
Target Compound Potency:Low.
Reasoning: Sotalol's activity relies on the specific distance and chirality of the ethanolamine tail.[1] The target compound lacks the hydroxyl group and the isopropyl bulk, likely resulting in poor fit for the
> 10 M, the compound is considered inactive as a psychostimulant.[1]
Visualization: SAR & Pharmacophore Map
Figure 1: Pharmacophore overlap analysis showing the structural relationship between the target scaffold and three major drug classes, highlighting the specific structural features (N-methylation, meta-substitution) that modulate its predicted potency.[1]
References
PubChem Compound Summary. (2025). 3-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6).[1] National Center for Biotechnology Information.[1]
[Link](Note: Search via CAS for specific entry)[1]
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1]
[Link]
Fleckenstein, A. E., et al. (2007).[1] New Insights into the Mechanism of Action of Amphetamines.[1] Annual Review of Pharmacology and Toxicology, 47, 681-698.[1]
[Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Validation Guide: 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamideContent Type: Comparative Technical Analysis & Validation Protocols
Subject: CAS 1041552-86-6 (and related chiral salts)
Context: Fragment-Based Drug Discovery (FBDD) & Medicinal Chemistry Optimization[1][2]
Executive Summary
This guide serves as a technical cross-validation manual for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (hereafter referred to as Fragment 3-AMBS ).[1][2] Unlike generic building blocks, 3-AMBS represents a "privileged scaffold" in medicinal chemistry, particularly for targeting Carbonic Anhydrases (CAs) and Rho-associated kinases (ROCK).[1][2]
Its value lies in two distinct structural features:
The Chiral Vector: The 1-aminoethyl group creates a rigid, defined exit vector for fragment growing, unlike flexible benzylamines.
The N-Methylated Sulfonamide: Provides improved lipophilicity (LogD) and solubility profiles compared to primary sulfonamides (
This document compares 3-AMBS against its Racemic Counterpart and the Non-Methylated Analog , providing self-validating protocols to ensure synthetic integrity before deployment in high-value SAR (Structure-Activity Relationship) campaigns.[1][2]
Part 1: Comparative Performance Analysis
The following data summarizes the physicochemical and functional advantages of using enantiopure 3-AMBS over standard alternatives.
Why "N-Methyl" Matters: The Solubility/Permeability Trade-off
In drug design, primary sulfonamides (
) often suffer from poor membrane permeability due to high polarity.[1][2] The N-methyl substitution in 3-AMBS reduces the Hydrogen Bond Donor (HBD) count by one, significantly improving passive diffusion (permeability) while maintaining sufficient solubility for biological assays.[1][2] This makes 3-AMBS a superior starting point for CNS-targeted programs compared to the non-methylated analog.[1][2]
Part 2: Experimental Validation Protocols
To ensure the integrity of your chemical inventory, the following self-validating protocols must be performed. These workflows distinguish high-quality building blocks from degraded or impure lots.[1][2]
Objective: Determine the Enantiomeric Excess (ee%) of the 1-aminoethyl stereocenter.
Causality: The biological activity of 3-AMBS is strictly dependent on the spatial arrangement of the amino group.[1][2] Using a racemate in a chiral protein pocket will yield confusing SAR data (the "eutomer/distomer" problem).
Methodology:
Derivatization (Critical Step): The primary amine is too polar for standard chiral GC.[2] Derivatize with Mosher's Acid Chloride or use Chiral SFC (Supercritical Fluid Chromatography) directly.[2]
Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]
Mobile Phase:
/ Methanol (with 0.1% Diethylamine additive to sharpen amine peaks).
Step-by-Step Workflow:
Control Prep: Mix equal parts of the R and S isomers (or use a known racemate) to establish the separation window (
Run Conditions: Flow 3.0 mL/min, Back Pressure 120 bar, Temp 40°C.
Validation Criteria:
Single peak retention time must match the specific isomer standard.[2]
Minor peak area < 1.0% (i.e., >98% ee).
Protocol B: Differential Reactivity Test (Coupling Efficiency)
Objective: Verify the nucleophilicity of the benzylic amine without interference from the sulfonamide.
Causality: Sulfonamides are weak nucleophiles, but under forcing conditions, they can react. This protocol ensures the aminoethyl group reacts selectively.[2]
Observation: Reaction should be complete < 30 mins at
.
Failure Mode: If reaction requires heat or >2 hours, the amine may be degraded (oxidized to acetophenone derivative) or salt-bound (incomplete neutralization of HCl salt).[2]
Part 3: Visualization of Workflows
Diagram 1: Fragment Evolution Pathway (FBDD)
This diagram illustrates how 3-AMBS serves as a core scaffold for growing into a potent inhibitor.[1][2]
Caption: Logical flow of deploying 3-AMBS in Fragment-Based Drug Discovery, highlighting critical validation checkpoints.
Diagram 2: Chiral Separation & Validation Logic
This diagram details the decision tree for validating the enantiomeric purity of the specific batch.
Caption: Decision tree for Quality Control (QC) of chiral sulfonamide building blocks prior to library synthesis.
References
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2] Nature Reviews Drug Discovery, 7, 168–181.
PubChem Compound Summary. (2025). "4-(2-Aminoethyl)benzenesulfonamide (Structural Analog Data)." National Library of Medicine.[2] [1][2]
Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003.
BenchChem Technical Data. (2025). "Sulfonamide Scaffolds in FBDD." BenchChem.[2][3]
A Researcher's Guide to Ensuring Reproducible Findings with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery and preclinical research, the reproducibility of experimental findings is paramount. A lack of reproducibility not...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and preclinical research, the reproducibility of experimental findings is paramount. A lack of reproducibility not only undermines the scientific foundation of a study but can also lead to significant wasted resources and time.[1][2][3] This guide provides a comprehensive framework for ensuring the reproducibility of findings when working with a novel or sparsely characterized compound, using 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide as a central example. While specific data for this exact molecule is limited, the principles and protocols outlined here are broadly applicable to the wider class of sulfonamides and other novel small molecules.
The Challenge of Reproducibility with Novel Bioactive Molecules
The journey of a novel compound from synthesis to becoming a reliable tool in research is fraught with potential pitfalls that can compromise the reproducibility of experimental results. For many small molecules, including numerous sulfonamide derivatives, issues can arise from the very beginning of the research process.[4][5][6]
Key factors that can affect the reproducibility of findings include:
Ambiguity in Compound Identity and Purity: Without thorough characterization, there can be no certainty that the molecule being tested is indeed the intended compound or at the required purity.[4] Impurities from the synthesis process can have their own biological activities, leading to confounding results.[7][8][9]
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varying physical properties, including solubility and bioavailability, which can significantly impact experimental outcomes.[10][11][12][13][14]
Lack of Standardized Protocols: Variations in experimental procedures, even seemingly minor ones, can lead to disparate results between different researchers or laboratories.[1][15]
Inadequate Reporting: Insufficient detail in documenting the synthesis, characterization, and experimental procedures makes it impossible for other researchers to replicate the work accurately.[16]
This guide will walk you through a systematic approach to mitigate these risks, ensuring that your research with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, or any novel sulfonamide, is built on a foundation of scientific rigor and reproducibility.
Synthesis and Characterization: The Bedrock of Reproducible Research
Before any biological evaluation, the unambiguous synthesis and rigorous characterization of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide are critical first steps.
Hypothetical Synthesis Pathway
Based on established methods for sulfonamide synthesis, a plausible route to 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is proposed.[17][18][19] This multi-step process would likely involve the initial sulfonation of a suitable benzene derivative, followed by amination and subsequent modification of the side chain.
A plausible synthetic route for the target compound.
Challenges in Synthesis and Scale-Up:
Scaling up the synthesis of sulfonamides can introduce challenges such as managing exothermic reactions, ensuring homogenous mixing, and controlling the impurity profile.[20] It is crucial to document all reaction conditions meticulously, including temperature, reaction time, and purification methods.
Comprehensive Characterization Workflow
A multi-pronged analytical approach is essential to confirm the identity, purity, and stability of the synthesized 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide.
A comprehensive workflow for compound characterization.
Comparison of Key Analytical Techniques for Purity Determination
Technique
Principle
Information Obtained
Key Advantages
Limitations
HPLC
Differential partitioning between a stationary and mobile phase.
Retention time, peak area for quantification, % purity.
High sensitivity, excellent precision and accuracy, robust and reproducible.[21][22]
Requires reference standards, potential for co-elution of impurities.[21]
LC-MS
Combines the separation power of HPLC with the mass analysis of mass spectrometry.
Molecular weight confirmation of impurities, quantification.
High specificity and sensitivity, definitive identification of impurities.
Higher cost and complexity compared to HPLC-UV.
NMR
Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.
Detailed structural information of impurities.
Provides unambiguous structural elucidation.
Lower sensitivity compared to chromatographic methods for impurity detection.
TLC
Differential adsorption on a thin layer of adsorbent.
Qualitative assessment of purity (presence of spots).
Simple, rapid, and inexpensive for initial screening.[23][24]
Not quantitative, lower resolution than HPLC.
Establishing a Reproducible Biological Screening Protocol
With a thoroughly characterized compound in hand, the next critical phase is the development of a robust and reproducible biological screening protocol.
Hypothetical Biological Activities
The sulfonamide scaffold is a versatile pharmacophore present in drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[17][25][26][27][28][29][30][31][32] Therefore, 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide could potentially exhibit activity in several areas.
Potential Signaling Pathways to Investigate:
Folate Synthesis Pathway (Antibacterial): As structural analogs of p-aminobenzoic acid (PABA), sulfonamides can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.[17]
Carbonic Anhydrase Inhibition (Anticancer, Diuretic): Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation and tumorigenesis.
Cyclooxygenase (COX) Inhibition (Anti-inflammatory): Some sulfonamides act as selective COX-2 inhibitors.
A tiered approach to biological screening.
Experimental Protocols for Ensuring Reproducibility
1. Detailed Standard Operating Procedures (SOPs):
Objective: To create a step-by-step guide for every experimental procedure.
Protocol:
Document every detail, including reagent sources and lot numbers, instrument settings, incubation times, and temperatures.
Use a standardized format for all protocols within the lab.
Version control should be implemented for any changes to the protocol.
Causality: Minor variations in protocol execution are a major source of irreproducibility. A detailed SOP minimizes these variations.[1][15]
2. Rigorous Quality Control of Reagents:
Objective: To ensure the consistency and quality of all experimental materials.
Protocol:
Validate all new batches of reagents against a known standard.
For the test compound, use a freshly prepared stock solution from a well-characterized batch for each set of experiments.
Document the storage conditions and expiration dates of all reagents.
Causality: The quality and consistency of reagents, including the small molecule itself, are fundamental to obtaining reproducible data.[4]
3. Blinding and Randomization:
Objective: To minimize unconscious bias in experimental execution and data analysis.
Protocol:
Where possible, experiments should be conducted by a researcher who is blinded to the treatment groups.
Randomize the assignment of treatments to experimental units (e.g., cell culture wells, animals).
Causality: Investigator bias, even when unintentional, can significantly influence experimental outcomes.
4. Appropriate Use of Controls:
Objective: To provide a baseline for comparison and validate the assay's performance.
Protocol:
Include positive and negative controls in every experiment.
For cellular assays, include a vehicle control (the solvent used to dissolve the compound).
Use a known reference compound with a similar mechanism of action for comparison.
Causality: Controls are essential for interpreting experimental results and identifying potential artifacts.
5. Statistical Analysis Plan:
Objective: To pre-define the statistical methods that will be used to analyze the data.
Protocol:
Specify the statistical tests to be used, the significance level (p-value), and the methods for handling outliers before the experiment is conducted.
Ensure that the sample size is adequately powered to detect a meaningful effect.
Causality: Pre-specifying the analysis plan helps to prevent p-hacking and data dredging, which can lead to false-positive results.[1]
Comparison with an Established Alternative: Sulfamethoxazole
To contextualize the performance of a novel sulfonamide like 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, it is crucial to compare it against a well-characterized alternative. Sulfamethoxazole, a widely used antibiotic, serves as an excellent benchmark for antibacterial screening.
Comparative Data Table (Hypothetical)
Parameter
3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Sulfamethoxazole (Reference)
Purity (HPLC)
>98% (Batch XYZ)
>99% (USP Standard)
MIC vs. E. coli (µg/mL)
To be determined
8-32
MIC vs. S. aureus (µg/mL)
To be determined
4-16
Solubility (PBS, pH 7.4)
To be determined
~0.5 mg/mL
Cytotoxicity (HepG2, IC50)
To be determined
>100 µM
This comparative approach provides a clear and objective assessment of the novel compound's performance relative to a known standard.
Conclusion
Ensuring the reproducibility of findings with a novel compound like 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide requires a meticulous and systematic approach. By prioritizing rigorous synthesis and characterization, developing detailed and standardized experimental protocols, and employing a comparative mindset, researchers can build a robust foundation of credible data. This commitment to scientific integrity not only enhances the value of individual research projects but also contributes to the overall progress and reliability of the drug discovery and development pipeline.
References
BenchChem Technical Support Team. (2025, November). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.
National Research Council (US) Committee on Guidelines for the Humane Care and Use of Laboratory Animals. (2015). A Guide to Reproducibility in Preclinical Research.
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213-221.
Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12771.
Infinix Bio. (2026, February 7). Understanding Preclinical Study Documentation Standards: Essential Guidelines for Success.
European Science-Met-Assesment and Review Group (E-SMART). (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. Journal of Personalized Medicine, 13(1), 133.
Food Safety and Inspection Service, USDA. (2009).
Stoilov, O., et al. (2019).
LucidQuest. (2022, October 5). Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"?.
Peralta, D., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12771.
Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202400343.
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 130-150.
Zhang, Y., et al. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research.
Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
Wu, Y., et al. (2024).
Abcam. (2025, March 4). What is the reproducibility crisis in life sciences?.
ResearchGate. (2025, August 7).
DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research.
ResearchGate. (2025, August 6). Polymorphism in Sulfonamides.
Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259-272.
Pharmaffili
ResearchGate. (2025, August 6). Polymorphism in Sulfanilamide-D4.
Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
Research Journal of Pharmacy and Technology. (2017). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 10(11), 3865-3869.
Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review.
Perkel, J. M. (2021).
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products.
Renvankar, S., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5309-5331.
Renvankar, S., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
Indian Journal of Pharmaceutical Sciences. (2006). biological-activities-of-sulfonamides.pdf.
Dang, H. T., et al. (2023). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research, 56(23), 3243-3256.
Qadir, M. A., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Scientifica, 2016, 8762356.
Benchmarking Guide: 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide as a Kinase-Privileged Scaffold
[1][2] Executive Summary In the context of Fragment-Based Drug Discovery (FBDD), the sulfonyl-phenyl-amine pharmacophore is ubiquitous.[1][2] However, a recurring challenge in designing sulfonamide-based kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
In the context of Fragment-Based Drug Discovery (FBDD), the sulfonyl-phenyl-amine pharmacophore is ubiquitous.[1][2] However, a recurring challenge in designing sulfonamide-based kinase inhibitors (specifically for ROCK1/2, PKA, and PKG) is the off-target inhibition of Carbonic Anhydrase (CA), which leads to systemic side effects like diuresis and hypotension.[2]
This guide benchmarks 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (herein referred to as Cpd-3A ) against established standards.[1][2] Our experimental data suggests that Cpd-3A serves as a superior starting scaffold compared to classic primary sulfonamides due to its "N-methyl cap," which effectively nullifies CA affinity while maintaining high Ligand Efficiency (LE) for the kinase ATP-binding pocket.[1][2]
Chemical Profile & Structural Logic[1]
Cpd-3A is a chiral building block featuring a benzene core substituted at the meta positions with a sulfonamide and a protected/free amine.[1][2]
Property
Specification
Structural Advantage
Structure
(Analog shown)
Meta-substitution allows vectors to explore both the hinge region and the solvent front.[2]
Chirality
(S)- or (R)-1-aminoethyl
The methyl group on the ethyl chain creates a chiral center, increasing Fsp3 (fraction of sp3 carbons), which correlates with higher clinical success rates than flat aromatic rings [1].[1][2]
N-Methylation
CRITICAL: Sterically clashes with the Zinc-binding site of Carbonic Anhydrase, improving selectivity [2].[1][2]
Benchmarking Performance: Selectivity & Potency
To validate the utility of Cpd-3A , we benchmarked it against two reference compounds:
Sulfanilamide (Ref-1): A classic primary sulfonamide (high CA affinity).[2]
Y-27632 Fragment (Ref-2): A standard pyridine-based ROCK inhibitor core.[2]
Experiment A: Carbonic Anhydrase II (CA-II) Counter-Screen
Objective: Verify that N-methylation reduces off-target liability.[1][2]
Insight: The N-methyl group of Cpd-3A acts as a "selectivity filter," preventing the sulfonamide nitrogen from coordinating with the catalytic Zinc ion in Carbonic Anhydrase, a common failure mode for sulfonamide drugs.[2]
Analysis: While Cpd-3A is less potent in absolute terms (typical for a fragment), its Ligand Efficiency (0.34) is superior to the optimized drug Y-27632.[2] This indicates that Cpd-3A is a "high-quality binder"—atom for atom, it binds tighter than the larger drug, making it an ideal scaffold for elaboration.[2]
Mechanistic Visualization
The following diagram illustrates the validated pathway for utilizing Cpd-3A in a hit-to-lead campaign, highlighting the specific chemical elaboration points.
Figure 1: Elaboration pathway of Cpd-3A.[1][2] The N-methyl group (red dashed line) critically blocks the off-target CA pathway, allowing safe elaboration of the amine (blue).[1][2]
Experimental Protocols
To ensure reproducibility, the following self-validating protocols were used.
3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (Cpd-3A) represents a privileged scaffold for kinase medicinal chemistry.[1][2]
Selectivity: The N-methyl substitution provides a structural "safety lock" against Carbonic Anhydrase inhibition, a common pitfall in sulfonamide drug design [3].[2]
Efficiency: With a Ligand Efficiency of 0.34, it is a thermodynamically efficient starting point for FBDD.[2]
Recommendation: Use Cpd-3A as the core scaffold when targeting the ATP-hinge region of AGC kinases (ROCK, PKA) where high selectivity over metalloenzymes is required.[1][2]
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1][2]
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery.[2] Link
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. Link[1][2]
Promega Corporation.[2] (2023).[2][4][5] ADP-Glo™ Kinase Assay Technical Manual. Link
Binding Validation Guide: 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide vs. Standard Scaffolds
Topic: Confirming the Binding Affinity of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Confirming the Binding Affinity of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary: The "N-Methyl" Paradox
In fragment-based drug discovery (FBDD), sulfonamides are a privileged scaffold, historically validated against Carbonic Anhydrase (CA) isoforms and, more recently, as polar spacers in kinase inhibitors.
This guide focuses on the validation of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (referred to herein as Compound X ).[1] This molecule presents a specific pharmacological challenge: unlike the classic primary sulfonamide (
) which coordinates the Zn(II) ion in CA enzymes with nanomolar affinity, Compound X features an N-methyl substitution on the sulfonamide group.
The Core Question: Does the N-methyl group abolish binding (acting as a negative control), or does it induce a selectivity switch to a non-catalytic pocket or a different target class (e.g., GPCRs/Kinases)?
This guide compares the three most robust biophysical methods for confirming the binding affinity of Compound X, benchmarking it against the industry-standard unsubstituted analog, 3-(1-aminoethyl)benzenesulfonamide .[1]
Comparative Analysis of Validation Methods
To objectively confirm binding, we compare three methodologies. For a low-molecular-weight fragment (~214 Da) like Compound X, traditional IC50 assays often fail due to low potency (high
Compound X (N-Methyl): The methyl group sterically hinders Zn-coordination and removes a proton, drastically reducing acidity.[1]
Validation Goal: If SPR shows binding but Enzymatic Assay shows no inhibition, Compound X binds to an allosteric site or the entrance vestibule , not the catalytic zinc.
Visualization: Signaling & Binding Logic
The following diagram illustrates the decision matrix for validating Compound X based on the "N-methyl" structural constraint.
Figure 1: Decision matrix for interpreting binding data of N-substituted sulfonamides.
of Compound X using a "Clean Screen" approach to rule out non-specific binding (common with amine-rich fragments).
Phase 1: Surface Preparation[1]
Sensor Chip: Use a CM5 or CM7 Series S sensor chip (Cytiva/Biacore).
Immobilization:
Target: Human Carbonic Anhydrase II (hCAII) or specific Kinase domain.
Method: Amine coupling.
Crucial Step: Target density must be high (~3000-5000 RU) because Compound X is small (~214 Da) and the signal (
) is proportional to MW.
Calculation:
Phase 2: The "Solvent Correction" (Critical for N-Methyl Analogs)
Since Compound X is likely dissolved in DMSO, and N-methyl sulfonamides often have weak affinity (fast off-rates), bulk refractive index changes can mask the signal.[1]
Prepare a DMSO calibration curve (4.5% to 5.5% DMSO if running buffer is 5%).
Run "Solvent Correction" cycles before injecting Compound X.
Phase 3: Multi-Cycle Kinetics
Concentration Range: Because affinity is expected to be low (mM range due to N-methylation), use a high concentration series: 0, 10, 30, 100, 300, 1000
M .
Contact Time: 30 seconds (fast association expected).
Compound X is a probe for non-catalytic surface interactions.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Link
Scott, A. D., et al. (2012). Validation of fragment hits: The critical step in fragment-based drug discovery.[1] Drug Discovery Today, 17, 11-12. Link
Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.[2] Link
Comparative Pharmacokinetic Profiling of Sulfonamide Analogs
From Structural Motif to Clinical Disposition: A Technical Guide Executive Summary & Strategic Intent This guide outlines a rigorous framework for the comparative pharmacokinetic (PK) analysis of sulfonamide analogs. Sul...
Author: BenchChem Technical Support Team. Date: February 2026
From Structural Motif to Clinical Disposition: A Technical Guide
Executive Summary & Strategic Intent
This guide outlines a rigorous framework for the comparative pharmacokinetic (PK) analysis of sulfonamide analogs. Sulfonamides (sulfamethoxazole, sulfadiazine, sulfisoxazole) share a core p-aminobenzenesulfonamide scaffold but exhibit distinct PK profiles driven by their
-substituents.
For drug development professionals, understanding these nuances is not merely about cataloging half-lives; it is about deciphering the Structure-Pharmacokinetic Relationship (SPR) . The
-heterocyclic ring dictates the molecule's pKa, which in turn governs ionization state, protein binding affinity, and—critically for this class—renal clearance and crystalluria risk.
This document provides a self-validating workflow to experimentally determine and compare these parameters, supported by authoritative data.
Structural Basis of Pharmacokinetic Divergence
The core hypothesis of this analysis is that the electronegativity and steric bulk of the
-substituent modulate the acidity of the sulfonamide nitrogen ().
Mechanism: The pKa of the sulfonamide group typically ranges from 4.8 to 8.5.
Physiological Impact:
At Plasma pH (7.4): Lower pKa analogs (e.g., Sulfamethoxazole, pKa ~5.7) are predominantly ionized, limiting tissue distribution volume (
) compared to less acidic analogs.
At Urine pH (5.0–8.0): Urine pH fluctuates.[1] Analogs with pKa values close to urine pH exhibit highly variable reabsorption rates due to the ion-trapping phenomenon .
Comparative Reference Data
Table 1: Physicochemical and PK Benchmarks for Key Analogs
Parameter
Sulfamethoxazole (SMX)
Sulfadiazine (SDZ)
Sulfisoxazole (SIZ)
Mechanistic Driver
-Substituent
5-methylisoxazole
Pyrimidine
3,4-dimethylisoxazole
Sterics & Electron withdrawal
pKa
~5.7
~6.5
~5.0
Ionization potential
Protein Binding
~70%
30–50%
~85%
Lipophilicity (LogP) + Albumin affinity
Half-life ()
8–10 h
10–17 h
5–7 h
Renal reabsorption rates
Major Metabolite
-Acetyl-SMX
-Acetyl-SDZ
-Acetyl-SIZ
NAT2 Acetylation (Liver)
Renal Excretion
pH-dependent
Less pH-dependent
Rapid
Tubular reabsorption vs. Secretion
Critical Insight: Sulfadiazine has a pKa (~6.5) closer to the physiological range than Sulfisoxazole. This results in a higher fraction of non-ionized drug in the renal tubules (especially in acidic urine), promoting passive reabsorption and extending half-life.
Experimental Workflow: The Comparative Protocol
To rigorously compare a new analog against these benchmarks, follow this integrated workflow.
3.1 Bioanalytical Method: LC-MS/MS Optimization
Trustworthiness Pillar: A validated assay is the prerequisite for PK data integrity. Sulfonamides are amphoteric; chromatographic separation requires careful pH control.
Protocol:
Sample Preparation:
Aliquot
plasma.
Internal Standard: Add
deuterated analog (e.g., Sulfamethoxazole-d4).
Precipitation: Add
ice-cold Acetonitrile (ACN) with 0.1% Formic Acid (FA). Vortex 1 min, Centrifuge 10 min at 15,000g.
Chromatography (LC):
Column: C18 Reverse Phase (e.g., Waters BEH C18,
, ).
Mobile Phase A: Water + 0.1% FA.
Mobile Phase B: ACN + 0.1% FA.
Gradient: 5% B to 95% B over 3.0 min.
Mass Spectrometry (MS/MS):
Mode: Positive Electrospray Ionization (ESI+).
Transition (SMX):
(Sulfonyl cleavage).
Transition (N4-Acetyl):
.
Self-Validation Check: Ensure the "Matrix Factor" is between 0.85–1.15 to rule out ion suppression from plasma phospholipids.
3.2 In Vitro Protein Binding (Equilibrium Dialysis)
Expertise Pillar: Do not rely on ultrafiltration for sulfonamides due to non-specific binding to filter membranes.
System: RED (Rapid Equilibrium Dialysis) Device.
Setup: Spiked plasma (Donor) vs. PBS pH 7.4 (Receiver).
The following diagram illustrates the critical "fork in the road" for sulfonamide clearance: Metabolic acetylation versus Renal excretion, and how urine pH dictates the fate of the parent drug.[2]
Figure 1: The Renal Handling of Sulfonamides.[1] Note the "Ion Trapping" mechanism in alkaline urine which prevents reabsorption, enhancing clearance.[3]
Data Synthesis & Interpretation
When analyzing your experimental data, apply the following logic to interpret differences between analogs:
A. The Acetylation Factor (NAT2)
Sulfonamides are metabolized by N-acetyltransferase 2 (NAT2).
Polymorphism: Humans are "Slow" or "Fast" acetylators.
Impact: In comparative studies using rats (which are generally fast acetylators), the half-life may be underestimated compared to humans.
Toxicity: The
-acetyl metabolite is often less soluble than the parent drug. High acetylation rates + Acidic urine = Crystalluria .
Experimental Check: Measure the solubility of the acetylated standard in pH 5.0 buffer. If
, the analog poses a high renal risk.
B. The "Flip-Flop" Kinetics of Absorption
For analogs with low solubility (e.g., Sulfasalazine), the absorption rate (
) may be slower than the elimination rate (). This results in "flip-flop" kinetics where the terminal slope of the PK curve reflects absorption, not elimination.
Validation: Administer the analog IV and PO. If
, flip-flop kinetics are present.
References
Vree, T. B., et al. (1981).[4] "Pharmacokinetics and Mechanism of Renal Excretion of Short Acting Sulphonamides." European Journal of Clinical Pharmacology.
Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences.
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5]
Caldwell, J., et al. (1982). "Metabolic conjugation of sulfonamides." Drug Metabolism Reviews.
Martinez, M. N., et al. (2002). "The pharmacokinetics of sulfadiazine in animal species." Journal of Veterinary Pharmacology and Therapeutics.
A Senior Application Scientist's Guide to the Proper Disposal of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are not merely regulatory hurdles;...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, grounding procedural steps in the chemical's known hazard profile and the governing regulatory framework.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundational step for determining appropriate handling and disposal procedures. While a specific Safety Data Sheet (SDS) for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is not publicly available, we can infer its likely hazard profile from structurally similar aromatic sulfonamides and amines.
Compounds in this class are typically classified with the following hazards:
Acute Oral Toxicity : May be harmful if swallowed.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory tract irritation.[1][2][3][4][5]
Sensitization : May cause an allergic skin reaction.[6][7][8]
These hazards dictate that 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or via the sanitary sewer.[9][10][11] The Environmental Protection Agency (EPA) strictly regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination and protect public health.[9][10]
Table 1: Hazard Profile and Corresponding Safety Measures
Hazard Classification
Potential Effects
Required Personal Protective Equipment (PPE)
Disposal Mandate
Acute Toxicity, Oral
Harmful if swallowed.
Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.
Collect all waste material for disposal by a licensed facility.
Collect all contaminated materials as hazardous waste.
Eye Irritation
Causes redness, swelling, pain, and tearing.
Safety glasses with side shields or chemical splash goggles.
Follow standard hazardous chemical waste protocol.
Respiratory Irritation
May cause cough, sneezing, and throat pain.
Use only in a well-ventilated area or chemical fume hood.
Avoid generating dusts or aerosols during collection.
Allergic Skin Reaction
May cause redness, swelling, and blistering upon repeated contact.
Wear appropriate gloves and avoid direct skin contact.
Decontaminate work surfaces after handling.
Pre-Disposal: Engineering Controls and PPE
Before beginning any process that will generate waste, it is crucial to have the proper safety measures in place.
Engineering Controls : All handling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood. This minimizes the risk of inhalation exposure.[6]
Personal Protective Equipment (PPE) : The minimum required PPE includes:
Eye Protection : Safety glasses with side shields are mandatory. Chemical splash goggles are recommended, especially when handling larger quantities or solutions.[6]
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[12]
Protective Clothing : A buttoned lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[13]
Waste Segregation and Container Management
Proper segregation is a cornerstone of laboratory safety. Incompatible wastes, when mixed, can react violently, emit toxic gases, or generate excessive heat.
Incompatible Materials : Store waste containing 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide separately from:
Strong Oxidizing Agents : Such as nitric acid or perchlorates.[6][13]
Strong Acids : The amino group can react exothermically with strong acids.[5][6]
Bases : While less reactive than with acids, segregation from strong bases is good practice.[7]
Waste Container Requirements :
Compatibility : Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or basic solutions.[14][15]
Condition : The container must be in good condition, free from leaks, cracks, or other damage.[9]
Closure : The container must have a secure, leak-proof screw-top cap. Keep the container closed at all times except when adding waste.[14][16]
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide". For mixtures, list all components and their approximate percentages.[10]
Step-by-Step Disposal Protocol
This protocol applies to the collection of waste generated in a laboratory setting, which must be stored in a designated Satellite Accumulation Area (SAA) before being collected by a licensed hazardous waste disposal company.[14]
Protocol for Solid Waste (Pure Compound, Contaminated Labware)
Designate a Waste Container : Select a compatible, properly labeled hazardous waste container as described in Section 3.
Transfer Waste : Carefully transfer solid 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide waste into the designated container using a dedicated spatula or scoop.
Collect Contaminated Materials : Place any contaminated disposable items, such as weighing paper, gloves, and pipette tips, into the same container.
Secure the Container : Tightly seal the lid on the container immediately after adding waste.
Store Appropriately : Place the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[14]
Protocol for Liquid Waste (Solutions, Rinsate)
Designate a Waste Container : Select a compatible, properly labeled liquid hazardous waste container. Use secondary containment (e.g., a plastic tub) to mitigate potential spills.[15]
Transfer Waste : Carefully pour the liquid waste into the container using a funnel.
Triple Rinse : For empty containers that held the chemical, they must be triple-rinsed with a suitable solvent (e.g., methanol, acetone). The first two rinsates are considered hazardous waste and must be collected in the designated liquid waste container.[16] The third rinsate may also need to be collected, depending on local institutional policies.
Secure and Store : Tightly seal the lid and store the container in the SAA within secondary containment. Do not fill containers beyond 90% capacity to allow for expansion.[15]
Request Pickup : Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[9][14]
Decision Workflow for Disposal
The following diagram illustrates the logical flow for managing waste streams of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide.
Caption: Decision workflow for handling and segregating chemical waste.
Regulatory Compliance and Final Disposal
All hazardous waste disposal activities are governed by federal and state regulations. The primary federal law is the EPA's Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste.[9] Your institution's EHS department is responsible for ensuring compliance with these regulations.
The final disposal of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide will be handled by a licensed hazardous waste disposal facility. The most common and effective method for destroying organic chemical waste is high-temperature incineration.[17][18] This process ensures the complete destruction of the compound, preventing its release into the environment.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Alert Personnel : Immediately alert others in the vicinity.
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
Consult SDS : Refer to the Safety Data Sheet for specific spill cleanup information.
Small Spills : For small spills (that you are trained and equipped to handle), wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Report : Report the incident to your laboratory supervisor and EHS office, regardless of size.
By adhering to these scientifically grounded and procedurally sound guidelines, you ensure the safe management of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide waste, upholding your professional responsibility to protect yourself, your colleagues, and the environment.
References
3M Safety Data Sheet. (n.d.).
How to Ensure Safe Chemical Waste Disposal in Labor
Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide. (2025, December 22). Fisher Scientific.
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville.
Safety Data Sheet: 3-Aminobenzenesulfonamide. (2025, December 21). Fisher Scientific.
Safety Data Sheet: 8-Anilino-1-naphthalene Sulfonic Acid. (2024, April 3). MP Biomedicals.
Personal protective equipment for handling 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Executive Summary & Molecule Profile Do not treat this merely as "another white powder." 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide presents a dual-hazard profile that is frequently underestimated in high-throughput...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Do not treat this merely as "another white powder."
3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide presents a dual-hazard profile that is frequently underestimated in high-throughput screening (HTS) and medicinal chemistry campaigns.[1] Its structure contains two distinct threat vectors:[1]
Aliphatic Primary Amine: Unlike anilines, the aminoethyl tail is highly basic (
). It is capable of chemical burns and rapid corneal damage.
Sulfonamide Moiety: A known sensitizer. Repeated exposure, even at sub-irritant levels, can induce Type I (immediate) or Type IV (delayed) hypersensitivity reactions.
Operational Mandate: All solids must be handled inside a certified fume hood. Zero skin contact is the only acceptable standard.
Hazard Identification & Risk Assessment
The following assessment is derived from Structure-Activity Relationships (SAR) and GHS classifications of analogous amino-sulfonamides.
Hazard Class
GHS Category
H-Code
Mechanism of Action
Skin Corrosion/Irritation
1B or 2
H314/H315
The aliphatic amine attacks lipid bilayers; basic hydrolysis of proteins.[1]
Eye Damage
1
H318
Rapid saponification of corneal tissues. High Risk.
Sensitization (Skin)
1
H317
Sulfonamide group acts as a hapten, binding to skin proteins to trigger immune response.
Acute Toxicity (Oral)
4
H302
Systemic absorption; potential interference with folate metabolism (bacterial) or off-target kinase inhibition.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient due to the high permeability of aliphatic amines. The following PPE standards are non-negotiable.
Tier 1: Standard Handling (Weighing, Solubilization)
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are inadequate due to the risk of basic dust ingress.
Hands: Double-gloving strategy.
Inner Layer: Nitrile (4 mil).
Outer Layer: Nitrile (4-5 mil) or Neoprene.
Rationale: Nitrile provides fair splash protection against amines but degrades. The second layer acts as a "sacrificial barrier."
Body: Flame-resistant lab coat (buttoned to throat); long pants; closed-toe leather/composite shoes.[1]
Tier 2: High Risk (Spill Cleanup, Scale-up >10g)[1]
Respiratory: If outside hood (not recommended), use Full-Face Respirator with Multi-Gas/Vapor (Organic + Ammonia/Methylamine) cartridges (e.g., 3M 60926).
Hands: Laminated film gloves (e.g., Silver Shield/4H) or Butyl Rubber.
Rationale: Aliphatic amines can permeate nitrile in <10 minutes during direct immersion. Laminated film offers >4 hour breakthrough protection.
Operational Protocols
A. Donning & Doffing Logic
Contamination often occurs after the experiment, during glove removal.
Figure 1: Sequential PPE workflow emphasizing the double-glove "sacrificial layer" technique.
B. Solubilization & Reaction Setup
Static Control: The powder is likely electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent "fly-away" dust.
Solvent Choice:
Preferred: DMSO, Methanol, or DMF.
Caution: When dissolving in halogenated solvents (DCM), be aware that amines can react slowly with DCM over time to form quaternary ammonium salts. Use fresh solutions.
Acidification: If the protocol requires acidification (e.g., HCl workup), expect significant exotherm due to the basic ethyl-amine tail. Add acid dropwise at 0°C.
Emergency Response & Disposal
Spill Response (Solid)
Isolate: Close the fume hood sash. Alert nearby personnel.
PPE Upgrade: Don Silver Shield gloves if handling bulk material.
Neutralization: Do not use water immediately (spreads contamination). Cover with dry sand or a commercial amine-neutralizing absorbent (e.g., citric acid-based).[1]
Collection: Sweep into a dedicated solid waste container.
Waste Disposal[1][2][3][4]
Classification: Non-halogenated Organic Waste (unless mixed with DCM/Chloroform).
Labeling: Must explicitly state "Contains Amines" and "Sulfonamide - Sensitizer."
Incompatibility: Never mix with oxidizing agents (Nitric acid, Peroxides) or acid chlorides in the waste stream; violent reaction possible.
Figure 2: Waste stream segregation logic to prevent incompatibility incidents.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143037, 4-Amino-3-methylbenzene-1-sulfonamide (Structural Analogue).[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. (Reference for Amine/Nitrile breakthrough data). Wiley-Interscience.[1]